molecular formula C7H14O3S B028796 Butyl cyclopropanesulfonate CAS No. 83635-12-5

Butyl cyclopropanesulfonate

Cat. No.: B028796
CAS No.: 83635-12-5
M. Wt: 178.25 g/mol
InChI Key: VWGWOTXVWXTFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl cyclopropanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C7H14O3S and its molecular weight is 178.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

butyl cyclopropanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-2-3-6-10-11(8,9)7-4-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGWOTXVWXTFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440300
Record name BUTYL CYCLOPROPANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83635-12-5
Record name BUTYL CYCLOPROPANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Butyl Cyclopropanesulfonate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Butyl cyclopropanesulfonate (CAS No. 83635-12-5) is a key chemical intermediate utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, combining a reactive cyclopropyl group with a sulfonate ester, makes it a valuable building block for creating advanced compounds, including potent enzyme inhibitors. This document provides a comprehensive technical overview of its chemical structure, properties, a representative synthetic protocol, and its application in multi-step synthesis, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is the butyl ester of cyclopropanesulfonic acid. The structure consists of a three-membered cyclopropane ring attached to a sulfonyl group, which is in turn ester-linked to a butyl chain.

The molecular formula is C₇H₁₄O₃S.[1] The SMILES notation for the structure is CCCCOS(=O)(=O)C1CC1.

Physicochemical Properties

The compound is a colorless oil under standard conditions and is soluble in various organic solvents such as chloroform, dichloromethane, and ethyl acetate. A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 83635-12-5[1]
Molecular Formula C₇H₁₄O₃S[1]
Molecular Weight 178.25 g/mol [1]
Appearance Colorless Oil
Density 1.2 ± 0.1 g/cm³
Boiling Point 296.2 ± 7.0 °C at 760 mmHg
Flash Point 132.9 ± 18.2 °C
Index of Refraction 1.474
Solubility Chloroform, Dichloromethane, Ethyl Acetate

Synthesis of this compound

While specific, detailed experimental procedures for the synthesis of this compound are not extensively published in peer-reviewed literature, a standard and logical approach is the esterification of cyclopropanesulfonyl chloride with n-butanol. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on general principles of sulfonate ester synthesis. It has been constructed for illustrative purposes and should be optimized for specific laboratory conditions.

Reaction: Cyclopropanesulfonyl Chloride + n-Butanol → this compound + Pyridinium Hydrochloride

Materials:

  • Cyclopropanesulfonyl chloride (1.0 eq)

  • n-Butanol (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of cyclopropanesulfonyl chloride in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath under a nitrogen atmosphere.

  • n-Butanol (1.1 eq) is added to the solution, followed by the slow, dropwise addition of pyridine (1.2 eq).

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with additional DCM and transferred to a separatory funnel.

  • The organic layer is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Application in Synthesis: A Workflow for C-Alkylation

Patents in the field of drug discovery reveal that this compound serves as a precursor for generating a stabilized carbanion on the cyclopropane ring.[2][3][4][5][6] This nucleophile can then be used to form new carbon-carbon bonds, a critical step in building more complex molecular scaffolds for drug candidates, such as MEK inhibitors.[2][4]

A common workflow involves the deprotonation of the α-carbon on the cyclopropyl ring using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an electrophile (e.g., an alkyl halide).

General Experimental Protocol for α-Alkylation

The following procedure is adapted from protocols described in patent literature for the reaction of this compound as an intermediate.[3][5][6][7]

Materials:

  • This compound (1.0 eq, 1 g, 5.58 mmol)

  • Anhydrous Tetrahydrofuran (THF) (15 mL)

  • n-Butyllithium (1.6M in hexanes, 1.1 eq, 3.84 mL, 6.14 mmol)

  • Methyl Iodide (Electrophile, 2.0 eq, 0.72 mL, 11.16 mmol)

  • Deionized Water

Procedure:

  • A solution of this compound (1 g, 5.58 mmol) in anhydrous THF (15 mL) is prepared in a flame-dried, multi-neck flask under a nitrogen atmosphere.[3][5][6]

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium solution (1.6M in hexanes, 1.1 eq) is added dropwise via syringe.[3][5][6] The resulting mixture is stirred at -78 °C for 15-60 minutes to ensure complete formation of the lithiated intermediate.[3][5][6][7]

  • Methyl iodide (2.0 eq) is then added to the solution.[3][5][6]

  • The reaction is allowed to slowly warm to 0 °C and then quenched by the careful addition of water (1 mL).[3][5][6]

  • The volatile components are removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).[3][5][6]

  • The combined organic extracts are dried, filtered, and concentrated to provide the crude alkylated product, which can be purified via chromatography.

Visualization of the Synthetic Workflow

The logical flow of the α-alkylation reaction is depicted below. This process highlights the role of this compound as a key intermediate that enables the introduction of new functional groups onto the cyclopropane scaffold.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Outcome A This compound in Anhydrous THF D Cool to -78 °C A->D B n-Butyllithium (n-BuLi) (Strong Base) E Deprotonation: Slow addition of n-BuLi B->E C Electrophile (E+) (e.g., Methyl Iodide) G Nucleophilic Attack: Addition of Electrophile C->G D->E 1 F Formation of Lithiated Cyclopropyl Anion E->F 2 F->G 3 H Quench Reaction (e.g., with Water) G->H 4 I α-Alkylated Product H->I J Workup & Purification I->J

Caption: Workflow for the α-Alkylation of this compound.

Spectroscopic Characterization

Expected ¹H NMR Spectrum
  • Cyclopropyl protons: A complex multiplet pattern in the upfield region (approx. 0.8-1.5 ppm). The methine proton (CH-SO₂) would be the most downfield of this group.

  • Butyl chain protons:

    • -O-CH₂- (ester methylene): A triplet, most downfield of the butyl signals (approx. 4.0-4.3 ppm).

    • -CH₂-CH₂-O-: A multiplet (sextet) adjacent to the ester methylene (approx. 1.6-1.8 ppm).

    • -CH₂-CH₃: A multiplet (sextet) (approx. 1.3-1.5 ppm).

    • -CH₃ (terminal methyl): A triplet, most upfield of the butyl signals (approx. 0.9-1.0 ppm).

Expected ¹³C NMR Spectrum
  • Cyclopropyl carbons: Signals in the highly shielded region (approx. 5-15 ppm for CH₂) and a more downfield signal for the carbon attached to the sulfonyl group (approx. 30-40 ppm).

  • Butyl chain carbons: Signals at approx. 68-70 ppm (-O-CH₂-), ~30 ppm, ~19 ppm, and ~13 ppm (-CH₃).

Expected IR Spectrum
  • S=O stretch: Two strong, characteristic absorption bands for the sulfonyl group, typically found in the regions of 1350-1370 cm⁻¹ (asymmetric stretch) and 1160-1180 cm⁻¹ (symmetric stretch).

  • C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

  • C-H stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the butyl chain and a characteristic band slightly above 3000 cm⁻¹ for the C-H bonds on the cyclopropane ring.

Conclusion

This compound is a specialized but important chemical intermediate for constructing complex molecular architectures. Its primary utility lies in its capacity to serve as a masked cyclopropyl anion, enabling the formation of new carbon-carbon bonds at the sterically hindered α-position of the ring. For drug development professionals, this compound represents a valuable tool for synthesizing novel scaffolds, particularly in the development of targeted therapies like MEK inhibitors. While detailed public data on the compound is sparse, its synthesis and reactivity follow predictable and well-established principles of organic chemistry.

References

physical and chemical properties of Butyl cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Butyl cyclopropanesulfonate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document consolidates available data on the compound's properties, outlines a general synthesis methodology, and discusses its potential, though largely unexplored, biological relevance based on the activities of related sulfonate esters. Due to a lack of specific experimental data for this compound, some sections on spectral analysis and biological activity are based on established principles for this class of compounds.

Introduction

This compound (CAS No. 83635-12-5) is a sulfonate ester characterized by a cyclopropyl group and a butyl ester moiety. Sulfonate esters are a well-established class of organic compounds recognized for their utility as intermediates in chemical synthesis, primarily due to the excellent leaving group ability of the sulfonate group. The incorporation of a cyclopropyl ring, a common motif in medicinal chemistry, suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents. This guide aims to provide a detailed summary of its chemical and physical characteristics.

Physical and Chemical Properties

This compound is a colorless oil.[1] Its solubility has been noted in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 83635-12-5[1]
Molecular Formula C₇H₁₄O₃S[1]
Molecular Weight 178.25 g/mol [1]
Appearance Colorless Oil[1]
Density 1.2 ± 0.1 g/cm³
Boiling Point 296.2 ± 7.0 °C at 760 mmHg
Flash Point 132.9 ± 18.2 °C
Solubility Chloroform, Dichloromethane, Ethyl Acetate[1]
Storage Sealed in dry, Room Temperature

Synthesis

General Experimental Protocol for Sulfonate Ester Synthesis

This protocol is adapted from established methods for the synthesis of sulfonate esters.

Materials:

  • Cyclopropanesulfonyl chloride

  • 1-Butanol

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a solution of 1-butanol (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add a tertiary amine base (1.1-1.5 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add cyclopropanesulfonyl chloride (1.0-1.2 equivalents) to the cooled solution.

  • Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography.

A detailed protocol for the synthesis of the precursor, cyclopropanesulfonyl chloride, from cyclopropylmagnesium bromide and sulfur dioxide followed by reaction with N-chlorosuccinimide has been described.[2]

Experimental Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup and Purification cluster_product Product reactant1 Cyclopropanesulfonyl Chloride reaction_step Esterification reactant1->reaction_step reactant2 1-Butanol reactant2->reaction_step base Tertiary Amine Base (e.g., Triethylamine) base->reaction_step solvent Anhydrous Aprotic Solvent (e.g., DCM) solvent->reaction_step workup Aqueous Workup reaction_step->workup extraction Solvent Extraction workup->extraction drying Drying extraction->drying purification Column Chromatography drying->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Spectral Properties (Predicted)

Direct experimental spectral data (NMR, IR, MS) for this compound are not widely available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the butyl and cyclopropyl protons.

  • Butyl group:

    • A triplet corresponding to the -O-CH₂- protons, shifted downfield due to the adjacent oxygen atom.

    • Multiplets for the two internal -CH₂- groups.

    • A triplet for the terminal -CH₃ group.

  • Cyclopropyl group:

    • A multiplet for the -CH- proton adjacent to the sulfonate group.

    • Complex multiplets for the four protons on the two -CH₂- groups of the cyclopropyl ring, likely in the upfield region.

13C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments.

  • Butyl group: Four distinct signals are expected for the four carbon atoms of the butyl chain. The carbon attached to the oxygen (-O-CH₂) will be the most downfield.

  • Cyclopropyl group: Two signals are anticipated for the cyclopropyl ring: one for the methine carbon (-CH-) attached to the sulfonate group and one for the two equivalent methylene carbons (-CH₂-). The carbon atoms of the cyclopropyl ring are expected to have characteristic upfield chemical shifts.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorptions indicative of the sulfonate ester group.

  • S=O stretching: Two strong absorption bands are expected in the regions of approximately 1350-1400 cm⁻¹ (asymmetric stretch) and 1150-1200 cm⁻¹ (symmetric stretch).

  • S-O stretching: A strong absorption band is expected in the region of 900-1000 cm⁻¹.

  • C-H stretching: Absorptions for the C-H bonds of the butyl and cyclopropyl groups will be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry with electron impact (EI) ionization, the molecular ion peak [M]⁺ at m/z = 178 would be expected. Common fragmentation patterns for esters and sulfonate esters would likely be observed.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the butyl group.

  • Loss of butene: A common rearrangement for butyl esters, leading to a fragment corresponding to cyclopropanesulfonic acid.

  • Cleavage of the C-S or S-O bonds: Leading to fragments corresponding to the cyclopropyl cation or butyl sulfate radical cation.

Biological Activity and Potential Applications in Drug Development

There is currently no specific published research on the biological activity or signaling pathway involvement of this compound. However, the broader class of sulfonate esters has been shown to exhibit a range of biological activities, suggesting potential avenues for investigation.

Some sulfonate esters have been reported to possess anticancer, antibacterial, and enzyme inhibitory activities. For instance, certain sulfonate ester derivatives have demonstrated inhibitory effects against enzymes such as acetylcholinesterase, α-glycosidase, and carbonic anhydrase. This suggests that this compound could be a candidate for screening in various biological assays to explore its therapeutic potential.

The cyclopropane ring is a prevalent structural motif in many approved drugs, valued for its ability to introduce conformational rigidity and modulate metabolic stability and binding affinity. Therefore, this compound represents a potentially valuable scaffold for the synthesis of novel drug candidates.

Potential Research Directions for this compound

G Potential Research Pathways cluster_compound Lead Compound cluster_synthesis Synthetic Applications cluster_screening Biological Screening cluster_development Drug Development compound This compound synthesis Synthesis of Novel Analogs compound->synthesis screening High-Throughput Screening synthesis->screening enzyme Enzyme Inhibition Assays screening->enzyme cell Cell-Based Assays screening->cell sar Structure-Activity Relationship (SAR) Studies enzyme->sar cell->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Logical flow for investigating the therapeutic potential of this compound.

Conclusion

This compound is a chemical intermediate with well-defined physical properties and a clear synthetic route from commercially available precursors. While its specific biological activities have not been reported, its structural features—a reactive sulfonate ester and a medicinally relevant cyclopropyl group—make it a compound of interest for synthetic and medicinal chemistry research. The data and methodologies presented in this guide are intended to facilitate further investigation into the properties and potential applications of this and related compounds. Future research should focus on obtaining detailed experimental spectral data, exploring its reactivity in various chemical transformations, and screening for biological activity to unlock its full potential in drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Data of Butyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data for Butyl cyclopropanesulfonate (CAS No. 83635-12-5). Due to the limited availability of experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its chemical structure and known spectroscopic values for its constituent functional groups. This guide also outlines standard experimental protocols for obtaining such data and is intended to serve as a valuable resource for researchers working with or synthesizing this compound.

Introduction

This compound is an organic compound with the chemical formula C₇H₁₄O₃S. It features a cyclopropyl ring attached to a sulfonyl group, which is in turn ester-linked to a butyl chain. This structure suggests its potential utility as a reactive intermediate in organic synthesis, particularly in reactions where the cyclopropanesulfonyl group can act as a leaving group or the butyl chain can be modified. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development setting. This guide provides an in-depth prediction of its spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the cyclopropyl, n-butyl, and sulfonate ester functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-a0.94Triplet (t)7.43H
H-b1.45Sextet7.52H
H-c1.75Quintet7.62H
H-d4.20Triplet (t)6.62H
H-e2.50Multiplet (m)-1H
H-f1.05Multiplet (m)-2H
H-g0.95Multiplet (m)-2H

Structure for ¹H NMR Assignments:

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

CarbonPredicted Chemical Shift (δ, ppm)
C-113.6
C-218.8
C-331.2
C-470.0
C-533.0
C-6, C-77.5

Structure for ¹³C NMR Assignments:

2.2. Infrared (IR) Spectroscopy

Predicted Absorption Range (cm⁻¹)Vibration TypeFunctional Group
3080 - 3000C-H StretchCyclopropyl
2960 - 2850C-H StretchButyl (alkyl)
1370 - 1350Asymmetric S=O StretchSulfonate
1180 - 1160Symmetric S=O StretchSulfonate
1000 - 950S-O-C StretchSulfonate Ester
1465C-H BendButyl (alkyl)

2.3. Mass Spectrometry (MS)

m/zPredicted IdentityNotes
178[M]⁺Molecular ion (low abundance expected)
123[M - C₄H₉]⁺Loss of the butyl radical
122[M - C₄H₁₀]⁺Loss of butane
105[C₃H₅SO₂]⁺Cyclopropanesulfonyl cation
57[C₄H₉]⁺Butyl cation (base peak potential)
41[C₃H₅]⁺Cyclopropyl cation or allyl cation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid sample such as this compound.

3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1.0 seconds.

    • Acquire 16 scans.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential line broadening of 1.0 Hz.

3.2. IR Spectroscopy

  • Sample Preparation: Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Mount the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

3.3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction.

  • GC-MS Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute the compound.

    • The mass spectrometer should be set to scan a mass range of m/z 35 to 300.

    • The EI source should be operated at a standard ionization energy of 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesize Butyl cyclopropanesulfonate Purification Purify Compound (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation (for NMR, IR, MS) Purification->SamplePrep NMR NMR Analysis (¹H, ¹³C) SamplePrep->NMR IR IR Analysis SamplePrep->IR MS MS Analysis SamplePrep->MS DataProcessing Process Spectra NMR->DataProcessing IR->DataProcessing MS->DataProcessing StructureVerification Verify Chemical Structure DataProcessing->StructureVerification Purity Assess Purity StructureVerification->Purity

Caption: Workflow for Synthesis and Spectroscopic Analysis.

molecular weight and formula of Butyl cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butyl Cyclopropanesulfonate

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and standard characterization methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who may use this compound as a chemical intermediate.

Core Properties of this compound

This compound is an organic compound belonging to the sulfonate ester class. It features a cyclopropyl group and a butyl group attached to the sulfonate ester functionality.

PropertyValueSource(s)
Chemical Formula C₇H₁₄O₃S[1][2][3][4]
Molecular Weight 178.25 g/mol [2][3][4]
CAS Number 83635-12-5[1][2][3]
Appearance Colorless Oil (Predicted)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate

Synthesis of this compound

This compound is synthesized via the esterification of cyclopropanesulfonyl chloride with 1-butanol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Cyclopropanesulfonyl Chloride + 1-Butanol in Dichloromethane with Pyridine stirring Stir at 0°C to Room Temperature reactants->stirring monitoring Monitor by TLC stirring->monitoring quench Quench with aq. HCl monitoring->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a standard procedure for the synthesis of sulfonate esters.

Materials:

  • Cyclopropanesulfonyl chloride

  • 1-Butanol

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (aq.)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for eluent

Procedure:

  • To a solution of 1-butanol (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq.).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add cyclopropanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (aq.).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization

The following table summarizes the predicted spectroscopic data for this compound based on the analysis of its functional groups.

TechniquePredicted Data
¹H NMR δ (ppm): ~4.2 (t, 2H, -O-CH₂-), ~2.5 (m, 1H, -SO₂-CH-), ~1.7 (m, 2H, -O-CH₂-CH₂-), ~1.4 (m, 2H, -CH₂-CH₃), ~1.0 (m, 4H, cyclopropyl -CH₂-), ~0.9 (t, 3H, -CH₃)
¹³C NMR δ (ppm): ~70 (-O-CH₂-), ~35 (-SO₂-CH-), ~30 (-O-CH₂-CH₂-), ~18 (-CH₂-CH₃), ~13 (-CH₃), ~6 (cyclopropyl -CH₂-)
IR ν (cm⁻¹): ~2960 (C-H, alkyl), ~1350 (S=O, asymmetric stretch), ~1170 (S=O, symmetric stretch), ~950 (S-O-C stretch)
Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Chemical shifts are reported in ppm relative to a residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in organic synthesis. The cyclopropyl moiety is a strained ring system that can impart unique conformational constraints and metabolic stability to molecules. As such, cyclopropanesulfonate derivatives can be valuable building blocks in the synthesis of novel pharmaceutical compounds and other complex organic molecules. The sulfonate ester group itself is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the butyl-cyclopropanesulfonate moiety or further functionalization.

References

A Guide to the Thermodynamic Stability of Butyl Cyclopropanesulfonate: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Butyl Cyclopropanesulfonate

This compound (CAS No. 83635-12-5) is an ester of cyclopropanesulfonic acid and butanol.[1][2] Its chemical structure, consisting of a strained cyclopropyl ring and a sulfonate ester group, suggests potential for reactivity and specific thermal behavior. An understanding of its thermodynamic stability is paramount for predicting its shelf-life, decomposition pathways, and compatibility with other substances.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 83635-12-5[1][2][3][4]
Molecular Formula C7H14O3S[2]
Molecular Weight 178.25 g/mol [2]
Appearance Colourless Oil[2][4]
Solubility Chloroform, Dichloromethane, Ethyl Acetate[2][4]
Storage Conditions Sealed in dry, Room Temperature or 2-8°C[2][4]

Assessing Thermodynamic Stability: A Methodological Framework

The thermodynamic stability of a compound can be investigated through various analytical techniques. The most common and powerful methods for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6][7][8][9][10]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[7] It is used to determine thermally induced transitions such as melting, crystallization, and glass transitions, and to provide information on the enthalpy changes associated with these processes.[5][7]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent volatilization.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for example, -50°C.

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the expected decomposition point, for instance, 300°C.

  • Data Analysis: The resulting DSC thermogram, a plot of heat flow versus temperature, would be analyzed to identify thermal events.

Table 2: Hypothetical DSC Data for this compound

ParameterHypothetical ValueInterpretation
Glass Transition Temperature (Tg) -80°CIndicates the transition from a glassy to a rubbery state.
Crystallization Temperature (Tc) -20°CExothermic event indicating the ordering of molecules into a crystalline structure.
Melting Temperature (Tm) 15°CEndothermic event representing the transition from a solid to a liquid state.
Decomposition Onset Temperature (Td) 180°CThe temperature at which decomposition begins, indicated by a significant exothermic or endothermic event.
Enthalpy of Decomposition (ΔHd) -250 J/gThe heat released during decomposition (exothermic).
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] It is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which a material decomposes and the fraction of mass lost during decomposition.[9]

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of this compound into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a defined flow rate (e.g., 20 mL/min).

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The TGA curve, a plot of mass versus temperature, and its derivative (DTG curve), which shows the rate of mass loss, would be analyzed.

Table 3: Hypothetical TGA Data for this compound

ParameterHypothetical ValueInterpretation
Onset of Decomposition (T_onset) 185°CThe temperature at which significant mass loss begins.
Temperature of Maximum Mass Loss Rate (T_peak) 210°CThe temperature at which the decomposition rate is highest, as seen on the DTG curve.
Mass Loss (%) 75%The percentage of the initial mass lost during the primary decomposition step.
Residual Mass (%) 5%The percentage of mass remaining at the end of the experiment, which could be non-volatile byproducts.

Experimental Workflow for Thermodynamic Stability Assessment

The logical flow of experiments to determine the thermodynamic stability of a compound like this compound is crucial for obtaining comprehensive and reliable data.

G cluster_0 Sample Preparation and Characterization cluster_1 Thermal Analysis cluster_2 Data Analysis and Interpretation A Obtain Pure this compound B Characterize Purity (e.g., NMR, HPLC) A->B C Differential Scanning Calorimetry (DSC) B->C D Thermogravimetric Analysis (TGA) B->D E Determine Transition Temperatures (Tg, Tm, Td) C->E F Determine Enthalpy Changes (ΔH) C->F G Determine Mass Loss Profile D->G H Identify Decomposition Products (e.g., TGA-MS) D->H I Assess Thermodynamic Stability E->I F->I G->I H->I

References

An In-depth Technical Guide to the Reactivity of Butyl Cyclopropanesulfonate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of butyl cyclopropanesulfonate with a range of nucleophiles. This compound is a versatile bifunctional molecule possessing a highly strained cyclopropane ring and a proficient sulfonate leaving group. This unique combination of structural features dictates its reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document elucidates the mechanistic pathways, summarizes key reaction data, and provides detailed experimental protocols for its application in synthetic chemistry.

Introduction

This compound, with the chemical structure shown in Figure 1, is a notable synthetic intermediate due to its inherent reactivity towards nucleophilic attack. The molecule's reactivity is primarily governed by two key features:

  • The Cyclopropane Ring: The three-membered ring is characterized by significant ring strain (approximately 27.5 kcal/mol), which weakens the C-C bonds and provides a thermodynamic driving force for ring-opening reactions.

  • The Butyl Sulfonate Group: The sulfonate ester is an excellent leaving group, readily displaced by nucleophiles in substitution reactions.

This guide will explore the interplay of these features in reactions with various nucleophiles, providing a predictive framework for its synthetic applications.

Figure 1. Structure of this compound.

Theoretical Framework: Mechanistic Considerations

The reactions of this compound with nucleophiles can proceed through two primary pathways: direct nucleophilic substitution at the butyl group (Path A) or nucleophilic attack on a carbon atom of the cyclopropane ring, leading to ring-opening (Path B). The preferred pathway is influenced by the nature of the nucleophile, reaction conditions, and steric factors.

Path A: Nucleophilic Substitution (SN2)

In this pathway, the nucleophile directly attacks the α-carbon of the butyl group, leading to the displacement of the cyclopropanesulfonate anion. This is a classical SN2 reaction.

  • Mechanism: The reaction proceeds via a backside attack, resulting in the inversion of stereochemistry if the α-carbon is chiral. The cyclopropanesulfonate anion is a stable leaving group, facilitating this reaction.

Path B: Nucleophilic Ring-Opening

The high ring strain of the cyclopropane ring makes it susceptible to nucleophilic attack, particularly when activated by the electron-withdrawing sulfonate group. This pathway is analogous to the well-documented ring-opening of epoxides.

  • Mechanism: The nucleophile attacks one of the methylene carbons of the cyclopropane ring. This attack is also SN2-like, with the developing negative charge being stabilized by the sulfonate group, which ultimately acts as the leaving group upon C-C bond cleavage. The regioselectivity of the attack (at the carbon bearing the sulfonate group vs. an adjacent carbon) can be influenced by the nucleophile and reaction conditions. For strong, non-hindered nucleophiles, attack at the less sterically hindered carbon is generally favored.

The following diagram illustrates the potential reactive pathways of this compound with a generic nucleophile (Nu-).

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products This compound This compound Path_A Path A: SN2 Substitution This compound->Path_A Direct Attack on Butyl Group Path_B Path B: Ring-Opening This compound->Path_B Attack on Cyclopropane Ring Nucleophile (Nu-) Nucleophile (Nu-) Product_A Butyl-Nu + Cyclopropanesulfonate- Path_A->Product_A Product_B Nu-(CH2)3-SO3-Butyl Path_B->Product_B

Diagram 1. Potential reaction pathways for this compound with a nucleophile.

Reactivity with Specific Nucleophiles

While specific quantitative kinetic data for this compound is not extensively available in the public literature, its reactivity can be inferred from studies on analogous compounds, particularly other cyclopropane derivatives and sulfonate esters.

Nitrogen Nucleophiles (e.g., Amines, Azides)

Nitrogen nucleophiles are expected to react readily with this compound.

  • Amines: Primary and secondary amines are likely to undergo nucleophilic substitution to yield the corresponding butylamines, with the cyclopropanesulfonate acting as the leaving group. Ring-opening is also a possibility, leading to sulfonamide derivatives after subsequent reaction steps.

  • Azides: Sodium azide is a potent nucleophile that is known to participate in ring-opening reactions of activated cyclopropanes. For instance, cyclopropane hemimalonates react with sodium azide to yield γ-azidobutyric acids in good yields.[1] A similar reaction with this compound would be expected to produce a butyl γ-azidopropanesulfonate.

Oxygen Nucleophiles (e.g., Alcohols, Water)

Reactions with oxygen nucleophiles are generally slower than with nitrogen or sulfur nucleophiles unless catalyzed.

  • Alcohols/Water: Under neutral conditions, the reaction is expected to be slow. However, under basic conditions (e.g., in the presence of a strong base to form an alkoxide), or under acidic conditions that can activate the leaving group, both substitution and ring-opening are plausible.

Sulfur Nucleophiles (e.g., Thiolates)

Thiolates are excellent nucleophiles and are expected to react efficiently with this compound.

  • Thiolates: Given the high nucleophilicity of thiolates, they are likely to favor the SN2 pathway, attacking the butyl group to form the corresponding butyl sulfide. However, ring-opening to form a butyl thioether with a terminal sulfonate is also a highly probable outcome, especially considering the precedent for thiophenolates in opening electrophilic cyclopropanes.

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with nucleophiles, based on standard procedures for similar transformations. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Procedure for Nucleophilic Substitution with an Amine
  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added the amine (1.2 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq.).

  • The reaction mixture is stirred at room temperature or heated to 50-80 °C, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Ring-Opening with Sodium Azide
  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO is added sodium azide (1.5 eq.).

  • The mixture is heated to 60-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • The reaction is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The product is purified by flash chromatography.

The following diagram outlines a general experimental workflow for these reactions.

G Start Start Reaction_Setup Reaction Setup: - this compound - Nucleophile - Solvent - (Optional) Base/Catalyst Start->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Isolated Product Characterization->End

Diagram 2. General experimental workflow for reactions of this compound.

Data Presentation

While specific experimental data for this compound is scarce in peer-reviewed literature, the following table provides a qualitative summary of expected outcomes based on the principles outlined above.

NucleophileExpected Major Product(s)Plausible Reaction Pathway(s)Relative Reactivity
Nitrogen
Primary/Secondary AmineN-butyl amineSN2High
Azide (N3-)Butyl γ-azidopropanesulfonateRing-OpeningHigh
Oxygen
Alcohol (ROH)Butyl etherSN2 (with base)Moderate
Water (H2O)ButanolSN2Low
Sulfur
Thiolate (RS-)Butyl sulfideSN2 / Ring-OpeningVery High

Conclusion

This compound is a reactive and versatile building block for organic synthesis. Its reactivity is dominated by the presence of a strained cyclopropane ring and an excellent sulfonate leaving group. This allows for facile reactions with a variety of nucleophiles through either direct SN2 substitution or a ring-opening pathway. The choice of nucleophile and reaction conditions can be used to selectively favor one pathway over the other, providing access to a diverse range of functionalized molecules. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further experimental studies are warranted to quantify the kinetics and yields of these reactions with a broader range of nucleophiles.

References

Butyl Cyclopropanesulfonate in Medicinal Chemistry: A Technical Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential applications of Butyl cyclopropanesulfonate in the field of medicinal chemistry. While direct research on this specific molecule is limited, its constituent functional groups—the cyclopropane ring and the sulfonate ester—are well-established pharmacophores that impart valuable properties to bioactive molecules. This document provides an in-depth analysis of the potential benefits of incorporating the this compound moiety into drug candidates. By examining the known roles of cyclopropanes and sulfonate esters in drug design, we extrapolate potential therapeutic applications, outline synthetic strategies, and propose experimental workflows for future investigation. This guide serves as a foundational resource for researchers interested in exploring the untapped potential of this and structurally related compounds in the development of novel therapeutics.

Introduction: The Promise of Hybrid Scaffolds

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in medicinal chemistry. A key strategy in this endeavor is the creation of hybrid molecules that combine the advantageous properties of distinct functional groups. This compound, with its unique combination of a strained cyclopropane ring and a versatile sulfonate ester, represents an intriguing, albeit underexplored, scaffold for drug discovery.

The cyclopropane motif is a highly sought-after component in modern pharmaceuticals, known for its ability to introduce conformational rigidity, improve metabolic stability, and modulate electronic properties.[1][2][3] Similarly, the sulfonate ester group can act as a key interaction point with biological targets, serve as a prodrug moiety, or influence the physicochemical properties of a compound.[4][5][6] This guide will delve into the potential synergies of these two moieties within the this compound structure and propose avenues for its investigation in medicinal chemistry.

Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₄O₃SBased on chemical structure
Molecular Weight 178.25 g/mol Calculated from the molecular formula
Lipophilicity (LogP) Moderately lipophilicThe butyl chain and cyclopropane ring contribute to lipophilicity, while the sulfonate group adds polarity.
Solubility Likely soluble in organic solvents, limited aqueous solubilityThe alkyl and cyclopropyl groups suggest solubility in nonpolar solvents. The polar sulfonate group may impart some slight water solubility.
Chemical Stability The sulfonate ester may be susceptible to hydrolysis under strongly acidic or basic conditions. The cyclopropane ring is generally stable but can undergo ring-opening reactions under certain conditions.General chemical principles of sulfonate esters and cyclopropanes.

Table 1: Predicted Physicochemical Properties of this compound.

Potential Medicinal Chemistry Applications

Based on the well-documented roles of cyclopropane rings and sulfonate esters in drug discovery, we can hypothesize several potential applications for this compound and its analogs.

The Cyclopropane Moiety: A Key to Enhanced Drug Properties

The incorporation of a cyclopropane ring into a drug candidate can offer several advantages:[1][2][7][8]

  • Metabolic Stability: The C-C bonds of a cyclopropane ring are more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains.[1] This can lead to an increased half-life and improved bioavailability of a drug.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific, bioactive conformation, which can enhance its binding affinity and selectivity for its biological target.[1][3]

  • Modulation of Physicochemical Properties: The cyclopropane group can act as a "lipophilic hydrogen bond donor" and influence a molecule's pKa, solubility, and membrane permeability.[3]

  • Bioisosteric Replacement: The cyclopropane ring can serve as a bioisostere for other groups, such as a gem-dimethyl group or a vinyl group, offering a way to fine-tune the steric and electronic properties of a lead compound.[8]

The Sulfonate Ester Group: A Versatile Functional Handle

Sulfonate esters are also valuable functional groups in medicinal chemistry with diverse applications:[4][5][9]

  • Enzyme Inhibition: The sulfonate group can act as a mimic of a phosphate or carboxylate group, enabling it to interact with the active sites of various enzymes. Sulfonate esters have been explored as inhibitors of enzymes such as proteases, kinases, and carbonic anhydrases.[4]

  • Prodrug Strategies: The sulfonate ester linkage can be designed to be cleaved by specific enzymes in the body, releasing the active drug at its target site. This approach can be used to improve drug delivery, reduce off-target toxicity, and enhance therapeutic efficacy.[6]

  • Modulation of Solubility and Bioavailability: The polar nature of the sulfonate group can be utilized to improve the aqueous solubility of poorly soluble drug candidates.

Postulated Signaling Pathway and Mechanism of Action

Given the lack of specific biological data for this compound, any proposed mechanism of action is speculative. However, based on the known activities of related compounds, we can envision a scenario where it acts as a covalent modifier of a target protein.

G cluster_0 Cellular Environment Drug_Candidate This compound (Prodrug) Target_Protein Target Protein (e.g., Kinase, Protease) Drug_Candidate->Target_Protein Binding Active_Site Nucleophilic Residue (e.g., Cys, Ser, Lys) Target_Protein->Active_Site Covalent_Adduct Covalently Modified Protein (Inactive) Active_Site->Covalent_Adduct Nucleophilic Attack on Sulfonate Ester Downstream_Signaling Inhibition of Downstream Signaling Covalent_Adduct->Downstream_Signaling Functional Consequence

Figure 1: Hypothetical Mechanism of Covalent Inhibition. This diagram illustrates a potential mechanism where this compound acts as a prodrug that, upon binding to a target protein, undergoes nucleophilic attack at the sulfonate ester by a residue in the active site. This results in the formation of a covalent adduct, leading to irreversible inhibition of the protein and its downstream signaling pathway.

Proposed Experimental Protocols

To investigate the potential of this compound in medicinal chemistry, a systematic experimental approach is required.

Synthesis of this compound

A general and robust method for the synthesis of alkyl sulfonates involves the reaction of a sulfonyl chloride with an alcohol in the presence of a base.[10][11]

Reaction Scheme:

Cyclopropanesulfonyl chloride + 1-Butanol → this compound

Materials:

  • Cyclopropanesulfonyl chloride

  • 1-Butanol

  • Pyridine (or other suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 1-butanol (1.0 eq) in anhydrous DCM under an inert atmosphere, add pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation Workflow

A tiered screening approach is recommended to efficiently assess the biological activity of this compound and its analogs.

G Start Synthesized Butyl Cyclopropanesulfonate Analogs Primary_Screen Primary Screening (e.g., Enzymatic Assays, Phenotypic Screens) Start->Primary_Screen Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Active Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Inactive Selectivity_Panel Selectivity Profiling (Against Related Targets) Dose_Response->Selectivity_Panel Mechanism_Studies Mechanism of Action Studies (e.g., Covalent Modification, Kinetics) Selectivity_Panel->Mechanism_Studies Mechanism_Studies->Lead_Optimization

Figure 2: In Vitro Biological Evaluation Workflow. This flowchart outlines a typical workflow for assessing the biological activity of newly synthesized compounds. It begins with broad primary screening to identify active compounds ("hits"), followed by more detailed studies to determine potency, selectivity, and mechanism of action, ultimately leading to lead optimization.

Conclusion and Future Directions

While this compound itself has not been extensively studied, the foundational principles of medicinal chemistry suggest that it represents a promising scaffold for the development of novel therapeutic agents. The unique combination of a metabolically robust and conformationally constrained cyclopropane ring with a reactive and versatile sulfonate ester functional group provides a rich design space for medicinal chemists.

Future research should focus on the synthesis of a library of this compound analogs with diverse substitution patterns on both the cyclopropane ring and the butyl chain. Screening these compounds against a broad range of biological targets, particularly enzymes susceptible to covalent inhibition, could uncover novel lead compounds. Detailed structure-activity relationship (SAR) studies, coupled with computational modeling, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these initial hits. The exploration of this compound and its derivatives holds the potential to yield a new class of therapeutic agents with unique mechanisms of action and improved clinical profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Butyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Butyl cyclopropanesulfonate from cyclopropanesulfonyl chloride and n-butanol. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The protocol herein describes a straightforward and efficient method employing readily available reagents and standard laboratory techniques. Included are comprehensive experimental procedures, a summary of key quantitative data, and a visual representation of the synthetic workflow.

Introduction

Cyclopropanesulfonate esters are important functional groups in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropyl moiety. These esters serve as effective leaving groups in nucleophilic substitution reactions, enabling the introduction of the cyclopropanesulfonyl group into a wide range of molecular scaffolds. This compound, specifically, can be utilized as a building block in the synthesis of complex molecules targeted for various therapeutic areas. The synthesis described is a classic esterification of a sulfonyl chloride with an alcohol, facilitated by a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

The overall chemical transformation is depicted below:

Experimental Protocol

This protocol is based on a documented synthetic procedure and has been optimized for laboratory-scale synthesis.[1]

Materials:

  • Cyclopropanesulfonyl chloride (1.0 eq)

  • n-Butanol (BuOH) (excess)

  • Pyridine (2.0 eq)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and drying

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cyclopropanesulfonyl chloride (1.0 eq, 35 mmol, 5 g) in an excess of n-butanol (20 mL).[1]

  • Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.

  • Addition of Base: Slowly add pyridine (2.0 eq, 70 mmol, 5.8 mL) dropwise to the cooled solution.[1] Maintain the temperature below 0 °C during the addition.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

  • Solvent Removal: Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the resulting white solid in chloroform (CHCl₃). Transfer the solution to a separatory funnel.

  • Washing: Wash the organic phase sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oil.[1]

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis.

ParameterValueReference
Reactant Stoichiometry
Cyclopropanesulfonyl chloride1.0 eq (35 mmol)[1]
Pyridine2.0 eq (70 mmol)[1]
Yield
Product Mass4.8 g[1]
Molar Yield71%[1]
Product Characterization
AppearanceOil[1]
¹H NMR (300 MHz, CDCl₃)δ 4.25 (t, 2H), 2.46 (m, 1H), 1.74 (m, 2H), 1.45 (m, 2H), 1.25 (dd, 2H), 1.09 (dd, 2H), 0.93 (t, 3H)[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow A 1. Dissolve Cyclopropanesulfonyl Chloride in n-Butanol B 2. Cool to -10 °C A->B C 3. Add Pyridine Dropwise B->C D 4. Stir Overnight at Room Temperature C->D E 5. Remove Solvent (Rotary Evaporation) D->E F 6. Dissolve Residue in Chloroform E->F G 7. Wash with Water and Brine F->G H 8. Dry with Anhydrous MgSO₄ G->H I 9. Filter and Concentrate H->I J This compound (Oil) I->J

Workflow for the synthesis of this compound.

Safety Precautions

  • Cyclopropanesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • Chloroform is a suspected carcinogen. Handle with care in a well-ventilated area.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. This procedure is suitable for researchers in both academic and industrial settings who require this versatile intermediate for their synthetic endeavors. The straightforward nature of the reaction and purification makes it an accessible and valuable addition to the synthetic chemist's toolkit.

References

Application Notes and Protocols: The Use of Butyl Cyclopropanesulfonate as a Cyclopropylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research of scientific literature and patent databases reveals no documented use of Butyl cyclopropanesulfonate as a cyclopropylating agent. The inherent chemical properties of alkyl sulfonate esters suggest that this compound would function as a butylating agent , with the cyclopropanesulfonate moiety acting as a leaving group, rather than transferring the cyclopropyl group. This document clarifies the expected reactivity of this compound and provides an overview of established, alternative methods for the successful cyclopropylation of common nucleophiles in drug discovery and development, such as amines, phenols, and thiols.

The Chemistry of Alkyl Sulfonates: Expected Reactivity of this compound

Alkyl sulfonates are a well-established class of compounds in organic synthesis, recognized for their utility as alkylating agents.[1] The sulfonate group (such as tosylate, mesylate, or in this case, cyclopropanesulfonate) is an excellent leaving group, facilitating nucleophilic substitution reactions. In the case of this compound, a nucleophile would attack the butyl group, leading to the displacement of the cyclopropanesulfonate anion.

The general mechanism for the alkylation of a nucleophile (Nu:) with an alkyl sulfonate is depicted below:

G BCS This compound AlkylatedProduct Butylated Nucleophile BCS->AlkylatedProduct S-N-2 Attack LeavingGroup Cyclopropanesulfonate Anion BCS->LeavingGroup Leaving Group Departure Nu Nucleophile (e.g., R-NH2, R-OH, R-SH) Nu->AlkylatedProduct

Caption: General workflow for the reaction of this compound with a nucleophile.

Therefore, any attempt to use this compound for cyclopropylation would likely result in the butylation of the substrate.

Established Protocols for N-, O-, and S-Cyclopropylation

Given that this compound is not a viable cyclopropylating agent, researchers seeking to introduce a cyclopropyl moiety onto amines, phenols, or thiols should consider the following established methods.

N-Cyclopropylation of Amines and Amides

The introduction of a cyclopropyl group onto a nitrogen atom is a common strategy in medicinal chemistry. Several reliable methods have been developed for this transformation.

  • Copper-Mediated Cyclopropylation with Cyclopropylboronic Acid: This method is effective for the N-cyclopropylation of azoles, amides, and sulfonamides. The reaction is typically carried out in the presence of a copper(II) acetate catalyst and a base such as sodium carbonate.[2]

  • Chan-Lam Cyclopropylation: A scalable Chan-Lam reaction using potassium cyclopropyl trifluoroborate has been developed for the N-cyclopropylation of various azaheterocycles, including 2-pyridones, 2-hydroxybenzimidazoles, and 2-aminopyridines. This reaction is catalyzed by copper(II) acetate and 1,10-phenanthroline, using oxygen as the terminal oxidant.[3]

Table 1: Comparison of Reagents for N-Cyclopropylation

ReagentSubstrate ScopeKey Features
Cyclopropylboronic AcidAzoles, amides, sulfonamidesCopper-catalyzed, good to excellent yields.[2]
Potassium Cyclopropyl TrifluoroborateAzaheterocyclesCopper-catalyzed, scalable, uses O₂ as oxidant.[3]
O-Cyclopropylation of Phenols

The synthesis of cyclopropyl aryl ethers can be achieved through several synthetic routes.

  • Copper-Catalyzed Chan-Lam Cyclopropylation: Similar to N-cyclopropylation, the Chan-Lam reaction using potassium cyclopropyl trifluoroborate and a copper catalyst is also effective for the O-cyclopropylation of phenols.[3]

  • Alkenylation-Cyclopropanation Sequence: An alternative two-step method involves the 1-methylvinylation of phenols followed by a Simmons-Smith or related cyclopropanation of the resulting 1-methylvinyl aryl ethers to produce 1-methylcyclopropyl aryl ethers.

S-Cyclopropylation of Thiols

The formation of cyclopropyl thioethers is an important transformation in the synthesis of various biologically active molecules.

  • Alkylation with Cyclopropyl Halides or Tosylates: A traditional and straightforward method for S-cyclopropylation is the SN2 reaction of a thiolate anion with a cyclopropyl halide or tosylate. Thiolate anions are excellent nucleophiles, leading to efficient displacement of the leaving group.[2]

Experimental Protocols for Alternative Cyclopropylation Methods

Below are generalized protocols for established cyclopropylation reactions. Researchers should consult the primary literature for specific substrate optimization.

General Protocol for Copper-Mediated N-Cyclopropylation of Azoles with Cyclopropylboronic Acid
  • Reaction Setup: To an oven-dried reaction vessel, add the azole (1.0 mmol), cyclopropylboronic acid (1.5 mmol), copper(II) acetate (0.1 mmol), and sodium carbonate (2.0 mmol).

  • Solvent Addition: Add dichloroethane (5 mL).

  • Reaction Conditions: Stir the mixture at 80 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Chan-Lam O-Cyclopropylation of Phenols
  • Reaction Setup: In a reaction flask, combine the phenol (1.0 mmol), potassium cyclopropyl trifluoroborate (1.5 mmol), copper(II) acetate (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).

  • Solvent Addition: Add a suitable solvent, such as dichloromethane or toluene.

  • Reaction Conditions: Stir the reaction mixture under an atmosphere of oxygen (1 atm, balloon) at room temperature or with gentle heating until completion.

  • Workup: Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by silica gel chromatography.

Conclusion

While this compound may appear to be a potential cyclopropylating agent, fundamental chemical principles and a thorough review of the scientific literature indicate that it is not suitable for this purpose. Its reactivity is directed towards butylation of nucleophiles. For researchers and professionals in drug development aiming to incorporate a cyclopropyl moiety, a variety of well-established and reliable methods for N-, O-, and S-cyclopropylation are available. The selection of the appropriate method will depend on the specific substrate and the desired scale of the reaction. The protocols and information provided herein serve as a guide to these effective alternative strategies.

References

Protocol for N-Cyclopropylation Using Butyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the N-cyclopropylation of a range of nitrogen-containing nucleophiles, including amines, indoles, and amides, utilizing butyl cyclopropanesulfonate as the key reagent. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often conferring unique pharmacological properties to drug candidates. This protocol offers a robust and versatile method for the introduction of this group.

Introduction

N-cyclopropyl derivatives are prevalent in a variety of bioactive molecules and pharmaceuticals. The cyclopropyl group can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. This compound serves as an effective electrophile for the transfer of the cyclopropyl group to a nitrogen atom. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen-containing substrate displaces the butanesulfonate leaving group.

Key Features of the Protocol:

  • Versatility: Applicable to a broad range of nitrogen nucleophiles.

  • Efficiency: Generally provides good to excellent yields of the desired N-cyclopropylated products.

  • Operational Simplicity: The reaction can be performed using standard laboratory equipment and techniques.

Experimental Protocols

A general procedure for the N-cyclopropylation reaction is provided below, followed by specific examples for different classes of substrates.

General Protocol for N-Cyclopropylation

A nitrogen-containing substrate (amine, indole, or amide, 1.0 equiv.) is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN). A base (1.2-2.0 equiv.) is added to the solution, followed by the addition of this compound (1.1-1.5 equiv.). The reaction mixture is then heated to a specified temperature and stirred for a designated period. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.

Protocol 1: N-Cyclopropylation of Anilines

This protocol details the N-cyclopropylation of aniline as a representative aromatic amine.

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of aniline (1.0 mmol) in DMF (5 mL) is added potassium carbonate (2.0 mmol).

  • This compound (1.2 mmol) is added to the mixture.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with diethyl ether and washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-cyclopropylaniline.

Protocol 2: N-Cyclopropylation of Indoles

This protocol describes the N-cyclopropylation of indole.

Materials:

  • Indole

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of indole (1.0 mmol) in DMF (5 mL) at 0 °C is carefully added sodium hydride (1.2 mmol).

  • The mixture is stirred at 0 °C for 30 minutes.

  • This compound (1.1 mmol) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched by the slow addition of water.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The residue is purified by flash chromatography to yield N-cyclopropylindole.

Protocol 3: N-Cyclopropylation of Amides

This protocol outlines the N-cyclopropylation of benzamide.

Materials:

  • Benzamide

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of benzamide (1.0 mmol) and cesium carbonate (1.5 mmol) in acetonitrile (10 mL) is stirred at room temperature.

  • This compound (1.3 mmol) is added to the suspension.

  • The reaction mixture is heated to 60 °C and stirred for 24 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to give N-cyclopropylbenzamide.

Data Presentation

The following tables summarize the reaction conditions and yields for the N-cyclopropylation of various substrates based on analogous reactions with other cyclopropylating agents. The data presented here is intended to be representative and may vary depending on the specific substrate and reaction conditions.

Table 1: N-Cyclopropylation of Representative Amines

EntryAmine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF801275-85
24-MethoxyanilineK₂CO₃DMF801280-90
3BenzylamineK₂CO₃MeCN601870-80

Table 2: N-Cyclopropylation of Representative Indoles

EntryIndole SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1IndoleNaHDMFRT1685-95
25-BromoindoleNaHDMFRT1680-90
32-MethylindoleNaHDMFRT1875-85

Table 3: N-Cyclopropylation of Representative Amides

EntryAmide SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1BenzamideCs₂CO₃MeCN602460-70
2AcetamideCs₂CO₃MeCN602450-60
3Lactam (e.g., 2-pyrrolidinone)NaHTHFRT1270-80

Visualizations

Reaction Mechanism

The following diagram illustrates the general SN2 mechanism for the N-cyclopropylation reaction.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Nuc-H R¹R²N-H Nuc_anion R¹R²N⁻ Nuc-H->Nuc_anion Deprotonation Base Base Base->Nuc_anion Cyc-SO3Bu This compound TS [R¹R²N---Cyc---OSO₂Bu]‡ Cyc-SO3Bu->TS Nuc_anion->TS Nucleophilic Attack Product R¹R²N-Cyc TS->Product Substitution Byproduct BuSO₃⁻ + Base-H⁺ TS->Byproduct

Caption: General SN2 mechanism for N-cyclopropylation.

Experimental Workflow

The diagram below outlines the typical workflow for the N-cyclopropylation experiment.

experimental_workflow start Start setup Reaction Setup: - Substrate - Solvent - Base start->setup addition Add Butyl cyclopropanesulfonate setup->addition reaction Heat and Stir addition->reaction workup Quench and Aqueous Work-up reaction->workup purification Purification: - Chromatography or - Recrystallization workup->purification analysis Characterization: - NMR - MS purification->analysis end End analysis->end

Caption: A typical experimental workflow for N-cyclopropylation.

Substrate Scope Relationship

This diagram illustrates the relationship between the different classes of nitrogen-containing substrates compatible with this protocol.

substrate_scope center N-Cyclopropylation (this compound) amines Amines (Primary & Secondary) center->amines indoles Indoles & other N-Heterocycles center->indoles amides Amides & Lactams center->amides

Caption: Substrate scope for the N-cyclopropylation protocol.

Application Notes and Protocols for the Large-Scale Synthesis of Butyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl cyclopropanesulfonate is a valuable intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. The cyclopropanesulfonate moiety serves as a versatile functional group, and its butyl ester form offers favorable solubility and reactivity profiles for various chemical transformations. This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing the necessary protocols, reagents, and reaction conditions. The presented methodology is based on the general principles of sulfonate ester formation from sulfonyl chlorides and alcohols.

Materials and Methods

The synthesis of this compound is achieved through the reaction of cyclopropanesulfonyl chloride with n-butanol in the presence of a suitable base to neutralize the hydrochloric acid byproduct. An aprotic solvent is utilized to facilitate the reaction.

Key Reagents and Properties
ReagentChemical FormulaMolecular Weight ( g/mol )RolePuritySupplier (Example)
Cyclopropanesulfonyl ChlorideC₃H₅ClO₂S140.59Reactant>97%Sigma-Aldrich, TCI
n-ButanolC₄H₁₀O74.12ReactantAnhydrous, >99%Fisher Scientific, VWR
Triethylamine (TEA)(C₂H₅)₃N101.19Base>99%Sigma-Aldrich, Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous, >99.8%Fisher Scientific, VWR

Experimental Protocols

This section outlines the detailed procedure for the large-scale synthesis of this compound.

Protocol 1: Synthesis of this compound
  • Reactor Setup: A clean, dry, and inerted (e.g., with nitrogen or argon) glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser is charged with anhydrous dichloromethane (DCM).

  • Reagent Addition: n-Butanol is added to the reactor, followed by the slow, dropwise addition of triethylamine (TEA) while maintaining a low temperature (0-5 °C) using an appropriate cooling bath.

  • Sulfonylation: Cyclopropanesulfonyl chloride is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition rate should be carefully controlled to manage the exothermic nature of the reaction.

  • Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (typically 0-10 °C) for a specified duration. The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of cold water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by vacuum distillation or column chromatography to yield the final product of high purity.

Typical Reaction Parameters
ParameterValue/RangeNotes
Stoichiometry (Butanol:Chloride:TEA)1.0 : 1.1 : 1.2A slight excess of the sulfonyl chloride and base is often used to ensure complete conversion of the alcohol.
Solvent Volume5-10 mL per gram of n-ButanolSufficient solvent should be used to ensure proper mixing and heat transfer.
Reaction Temperature0 - 10 °CLower temperatures are crucial to minimize side reactions.
Reaction Time2 - 6 hoursReaction time will vary based on scale and specific conditions.
Expected Yield 85 - 95% Yields are dependent on the purity of reagents and adherence to the protocol.
Expected Purity >98% Purity can be assessed by GC or NMR analysis.

Visualizing the Process

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactor_setup 1. Reactor Setup (Inert Atmosphere) reagent_addition 2. Reagent Addition (n-Butanol, TEA in DCM) reactor_setup->reagent_addition sulfonylation 3. Sulfonylation (Add Cyclopropanesulfonyl Chloride) reagent_addition->sulfonylation monitoring 4. Reaction Monitoring (TLC/GC/HPLC) sulfonylation->monitoring quench 5. Quenching (Cold Water) monitoring->quench extraction 6. Extraction & Washing quench->extraction drying 7. Drying & Solvent Removal extraction->drying purification 8. Purification (Vacuum Distillation) drying->purification final_product This compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Chemical Reaction Pathway

reaction_pathway Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products butanol n-Butanol (C₄H₁₀O) product This compound (C₇H₁₄O₃S) butanol->product + chloride Cyclopropanesulfonyl Chloride (C₃H₅ClO₂S) chloride->product tea Triethylamine (Base) ((C₂H₅)₃N) byproduct Triethylammonium Chloride ((C₂H₅)₃NH⁺Cl⁻) tea->byproduct dcm Dichloromethane (Solvent) (CH₂Cl₂)

Caption: Chemical reaction for the synthesis of this compound.

Safety Considerations

  • Cyclopropanesulfonyl chloride is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated area, and appropriate PPE should be worn.

  • The reaction is exothermic . Proper temperature control is essential to prevent runaway reactions.

  • Always perform a thorough risk assessment before commencing any chemical synthesis.

Application Note: Purification of Butyl Cyclopropanesulfonate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl cyclopropanesulfonate is a sulfonate ester of interest in organic synthesis and pharmaceutical development. As with many sulfonate esters, it can be susceptible to hydrolysis or degradation on acidic stationary phases like standard silica gel. Therefore, a carefully optimized purification protocol is essential to ensure high purity and yield, which are critical for subsequent synthetic steps and biological evaluations. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography on deactivated silica gel.

Data Presentation

The following table summarizes the typical quantitative data obtained from the purification of crude this compound using the protocol described below.

ParameterValue
Chromatography Mode Normal Phase, Flash
Stationary Phase Silica Gel (230-400 mesh), deactivated with 1% Triethylamine
Column Dimensions 40 mm x 200 mm
Crude Sample Loading 1.5 g (adsorbed onto 3 g silica gel)
Initial Purity ~85% (by NMR)
Mobile Phase (Eluent) Gradient: 5% to 20% Ethyl Acetate in Hexane (+1% Triethylamine)
Elution Volume ~600 mL
Target Compound Rf ~0.3 in 15% Ethyl Acetate / 84% Hexane / 1% Triethylamine
Yield of Pure Fraction 1.2 g (80% recovery)
Final Purity >98% (by NMR)

Experimental Protocols

This section details the necessary procedures for the successful purification of this compound.

Preparation of Deactivated Silica Gel and Eluent

Due to the acid-sensitive nature of sulfonate esters, the silica gel stationary phase must be neutralized to prevent product degradation during chromatography.[1]

  • Eluent Preparation: Prepare a stock solution of the mobile phase. For a 1 L total volume of the starting eluent (5% Ethyl Acetate in Hexane), combine:

    • 840 mL Hexane

    • 50 mL Ethyl Acetate

    • 10 mL Triethylamine (TEA) Prepare the final eluent (20% Ethyl Acetate in Hexane) similarly. The addition of a volatile base like triethylamine (0.5-2%) to the eluent neutralizes the acidic sites on the silica gel.[2]

  • Silica Gel Slurry Preparation (Wet Packing):

    • In a beaker, measure approximately 80 g of silica gel (230-400 mesh).

    • Add the starting eluent (5% Ethyl Acetate / Hexane / 1% TEA) to the silica gel to form a free-flowing slurry.

    • Stir gently with a glass rod to release any trapped air bubbles.

Column Packing

Proper column packing is crucial for achieving good separation.

  • Secure a glass chromatography column (40 mm diameter) vertically to a clamp stand.

  • Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column.[3]

  • Add a thin layer (~1 cm) of sand on top of the cotton plug.

  • Pour the prepared silica gel slurry into the column using a powder funnel.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to ensure the silica packs down evenly and to prevent the formation of channels or cracks.

  • Once the silica has settled, add another thin layer (~1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[4]

  • Continuously add the starting eluent to the column, ensuring the solvent level never drops below the top layer of sand. Allow several column volumes of the eluent to pass through to equilibrate the column.[4]

Sample Preparation and Loading (Dry Loading)

Dry loading is recommended for samples that are not highly soluble in the initial mobile phase, as it often leads to better resolution.

  • Dissolve 1.5 g of the crude this compound in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane or ethyl acetate).

  • Add approximately 3 g of silica gel to this solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.[5]

  • Carefully drain the solvent from the packed column until the liquid level is just at the top of the upper sand layer.

  • Gently and evenly add the silica-adsorbed sample onto the sand layer.

  • Carefully add a final thin layer of sand on top of the sample layer.

  • Slowly add the initial eluent (5% Ethyl Acetate / Hexane / 1% TEA) to the column, taking care not to disturb the layers.

Elution and Fraction Collection

The separation is achieved by gradually increasing the polarity of the mobile phase.

  • Begin elution with the starting mobile phase (5% Ethyl Acetate / Hexane / 1% TEA). Apply gentle air pressure (flash chromatography) to achieve a flow rate of approximately 5 cm/minute down the column.[4]

  • Collect the eluent in fractions (e.g., 20 mL per test tube).

  • Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate up to 20%. A step gradient is often effective (e.g., 2 column volumes of 5% EtOAc, 2 column volumes of 10% EtOAc, 2 column volumes of 15% EtOAc, etc.).

  • Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).

Analysis of Fractions
  • TLC Analysis: Spot small aliquots from every few fractions onto a TLC plate (silica gel). Develop the plate in a chamber containing an appropriate solvent system (e.g., 15% Ethyl Acetate in Hexane).

  • Visualization: Since this compound is not UV-active, visualize the spots using a potassium permanganate (KMnO₄) stain. The product should appear as a yellow/brown spot on a purple background.

  • Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualized Workflow and Logic

The following diagrams illustrate the key workflows and relationships in the purification process.

Purification_Workflow cluster_prep Preparation Phase cluster_chrom Chromatography Phase cluster_analysis Analysis Phase prep_eluent Prepare Eluents (Hex/EtOAc + 1% TEA) prep_slurry Prepare Silica Slurry (Deactivation) prep_eluent->prep_slurry pack_col Pack Column prep_slurry->pack_col prep_sample Prepare Sample (Dry Loading) load_col Load Sample prep_sample->load_col pack_col->load_col elute_col Elute with Gradient load_col->elute_col collect_frac Collect Fractions elute_col->collect_frac tlc TLC Analysis of Fractions collect_frac->tlc pool Pool Pure Fractions tlc->pool Identify Pure Fractions evap Evaporate Solvent pool->evap final_prod Pure Butyl Cyclopropanesulfonate evap->final_prod

Caption: Workflow for the purification of this compound.

decision_logic start Crude Product check_stability Is compound acid sensitive? start->check_stability deactivate Deactivate Silica (e.g., add TEA to eluent) check_stability->deactivate Yes use_standard Use Standard Silica Gel check_stability->use_standard No develop_tlc Develop TLC Method (Target Rf ~0.2-0.3) deactivate->develop_tlc use_standard->develop_tlc run_column Run Flash Column develop_tlc->run_column analyze Analyze Fractions & Isolate run_column->analyze finish Pure Product analyze->finish

Caption: Decision logic for developing the purification protocol.

References

Application Notes: Butyl Cyclopropanesulfonate in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach uses small molecules ("fragments"), typically with a molecular weight of less than 300 Daltons, to explore a target's binding landscape. A growing area within FBDD is the use of electrophilic fragments designed to form a stable, covalent bond with a target protein.[1] This covalent approach can offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets or even previously "undruggable" proteins.[1][2]

Butyl cyclopropanesulfonate is a prime candidate for a covalent fragment library. It combines two key features:

  • A Cyclopropyl Scaffold: This rigid, three-dimensional moiety is increasingly utilized in drug design to enhance metabolic stability, improve potency, and reduce off-target effects by providing defined exit vectors for chemical elaboration.[3]

  • An Electrophilic Sulfonate Ester: This "warhead" can act as an electrophile, reacting with nucleophilic amino acid residues on a target protein, such as cysteine, lysine, or serine, to form an irreversible covalent bond.[4][5]

These application notes provide a framework for utilizing this compound and similar electrophilic fragments in a covalent FBDD campaign.

Physicochemical Properties and Rationale for Use

Fragments for FBDD are typically selected based on the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). This compound fits well within this framework, and its components offer distinct advantages.

FeaturePropertyRationale in FBDD
Scaffold Cyclopropyl RingProvides 3D character, metabolic stability, and rigid exit vectors for fragment growing or linking.[3]
Warhead Butyl Sulfonate EsterActs as a moderately reactive electrophile for covalent bond formation with nucleophilic residues (e.g., Cysteine).[4]
Linker Butyl ChainProvides spacing and flexibility, allowing the fragment to orient optimally within a binding pocket before reaction.
Overall Low Molecular WeightEfficiently samples chemical space and ensures higher binding probability compared to larger molecules.[6]

Experimental Protocols

The use of covalent fragments requires specialized screening protocols, primarily to detect the irreversible modification of the target protein. Mass spectrometry (MS) is the most common primary screening technique for this purpose.[1][2][7]

Protocol 1: Intact Protein Mass Spectrometry Screening

This protocol outlines a primary screen to identify covalent modification of a target protein by this compound.

Objective: To detect the formation of a covalent adduct between the target protein and the fragment.

Materials:

  • Purified target protein (e.g., at 1-10 µM in a suitable buffer like HEPES or PBS).

  • This compound stock solution (e.g., 10-100 mM in DMSO).

  • Control buffer and DMSO.

  • Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis.

Methodology:

  • Incubation:

    • In a microplate, combine the target protein solution with this compound to a final fragment concentration of 100-200 µM.

    • Prepare a control sample with the protein and an equivalent volume of DMSO.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-24 hours).

  • Quenching (Optional): The reaction can be stopped by adding a quenching agent like dithiothreitol (DTT) or by denaturation with formic acid.

  • LC-MS Analysis:

    • Inject a small volume of each sample into the LC-MS system.

    • Use a reverse-phase column suitable for protein separation.

    • Elute the protein using a gradient of water/acetonitrile containing 0.1% formic acid.

    • Acquire mass spectra across the protein's elution peak.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the protein's molecular weight.

    • Compare the mass of the protein incubated with the fragment to the DMSO control.

    • A mass shift corresponding to the molecular weight of the fragment (minus the leaving group, if applicable) indicates a covalent binding event.

Protocol 2: Hit Validation with Tandem MS (Peptide Mapping)

Objective: To confirm covalent binding and identify the specific amino acid residue modified by the fragment.

Methodology:

  • Reaction and Digestion:

    • Scale up the reaction from Protocol 1 that showed a positive mass shift.

    • Denature the protein sample (e.g., with urea) and reduce and alkylate cysteine residues that are not protected by the fragment.

    • Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

    • The instrument will perform data-dependent acquisition, selecting peptide ions for fragmentation.

  • Data Analysis:

    • Search the fragmentation data against the protein's sequence.

    • Look for a peptide that has a mass modification corresponding to the fragment.

    • The fragmentation (MS/MS) spectrum of that peptide will reveal the specific amino acid residue that carries the modification.

Data Presentation

Quantitative data from covalent FBDD screens are used to prioritize hits for further development. Key metrics include the percentage of protein modification and the IC50 value from functional assays.

Table 1: Representative Screening Data for Electrophilic Fragments This table presents hypothetical data for illustrative purposes, based on typical results from covalent fragment screens.

Fragment IDFragment Structure% Protein Modification (at 200 µM)Target IC50 (µM)
BCS-001This compound75%85
FRAG-002Acrylamide Analog92%50
FRAG-003Chloroacetamide Analog60%110
FRAG-004Non-covalent Control0%>500

Visualizations

Diagrams are essential for illustrating the logic and workflow of an FBDD campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead lib Covalent Fragment Library (e.g., containing This compound) screen Primary Screen (Intact Protein MS) lib->screen hits Initial Hits (Confirmed Mass Shift) screen->hits pep_map Peptide Mapping (MS/MS) hits->pep_map ortho Orthogonal Assay (e.g., DSF, SPR) pep_map->ortho func FunctionalAssay (IC50 Determination) ortho->func xtal Structural Biology (X-ray, Cryo-EM) func->xtal chem Medicinal Chemistry (Fragment Growing/Linking) xtal->chem lead Lead Compound chem->lead

Caption: Covalent fragment-based drug discovery workflow.

Covalent_Modification_Pathway cluster_0 Step 1: Non-covalent Binding P Target Protein + Cys-SH (Nucleophile) Complex [Protein···Fragment] Reversible Complex P->Complex F This compound (Electrophile) F->Complex Adduct Protein-S-Fragment Covalent Adduct Complex->Adduct Step 2: Irreversible Reaction

Caption: Mechanism of covalent target modification.

Screening_Cascade start Fragment Library (N=1000) ms1 Primary Screen: Intact Protein MS (Single Concentration) start->ms1 hits1 Hits with Mass Shift (N≈50) ms1->hits1 dose Dose-Response MS (Confirmation) hits1->dose hits2 Confirmed Binders (N≈20) dose->hits2 func Functional/Biochemical Assay (IC50) hits2->func hits3 Active Fragments (N≈5) func->hits3 dev Proceed to Hit-to-Lead (Structural Biology & MedChem) hits3->dev

Caption: Experimental screening cascade for covalent fragments.

References

Application Notes and Protocols for the Synthesis of Cyclopropyl-Containing Heterocycles using Butyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl moiety is a key structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Its unique conformational constraints and electronic properties often lead to improved metabolic stability, binding affinity, and membrane permeability. Consequently, the development of robust synthetic methodologies for the introduction of a cyclopropyl group onto heterocyclic scaffolds is of significant interest in medicinal chemistry and drug development.

This document provides a detailed protocol for the N-cyclopropylation of heterocyclic compounds using butyl cyclopropanesulfonate as the alkylating agent. While direct literature precedents for this compound in this specific application are limited, the following protocols are based on well-established principles of N-alkylation of heterocycles using alkyl sulfonates. The reaction is presumed to proceed via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the heterocycle attacks the cyclopropyl group, displacing the butylsulfonate leaving group.

Reaction Principle

The core reaction involves the deprotonation of an N-H bond on a heterocyclic ring using a suitable base, followed by nucleophilic attack on this compound. The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent alkylation while minimizing side reactions.

General Reaction Scheme:

Data Presentation: Representative N-Cyclopropylation Reactions

The following table summarizes representative yields for the N-alkylation of various heterocycles under conditions analogous to those proposed for this compound. These data are compiled from related N-alkylation reactions and serve as a guideline for expected outcomes.

EntryHeterocycle SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1ImidazoleThis compound (hypothetical)NaHDMF25 - 601275-85
2PyrazoleThis compound (hypothetical)K₂CO₃Acetonitrile801860-70
31,2,4-TriazoleThis compound (hypothetical)Cs₂CO₃DMF801280-90
4BenzimidazoleThis compound (hypothetical)NaHTHF651670-80

Experimental Protocols

Protocol 1: N-Cyclopropylation of Imidazole using Sodium Hydride

This protocol describes a general procedure for the N-cyclopropylation of imidazole using this compound and sodium hydride as the base in dimethylformamide (DMF).

Materials:

  • Imidazole

  • This compound

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add imidazole (1.0 eq).

  • Add anhydrous DMF to dissolve the imidazole.

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-cyclopropylimidazole.

Protocol 2: N-Cyclopropylation of Pyrazole using Potassium Carbonate

This protocol outlines a procedure for the N-cyclopropylation of pyrazole using potassium carbonate as a milder base in acetonitrile.

Materials:

  • Pyrazole

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add pyrazole (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • Add this compound (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 18 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-cyclopropylpyrazole.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Heterocycle + Solvent in Flask base Add Base start->base stir1 Stir (0°C to RT) base->stir1 reagent Add this compound stir1->reagent heat Heat and Stir (e.g., 60-80°C) reagent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure N-Cyclopropyl Heterocycle purify->product

Caption: General experimental workflow for the N-cyclopropylation of heterocycles.

reaction_mechanism cluster_reactants cluster_electrophile cluster_transition cluster_products het Heterocycle-H het_anion [Heterocycle]⁻ het->het_anion Deprotonation base + Base ts Transition State (SN2) het_anion->ts cps OSO₂-Butyl Cyclopropyl cps:cyclopropyl->ts product Heterocycle-Cyclopropyl ts->product lg + [Butyl-SO₃]⁻ ts->lg

Caption: Proposed SN2 mechanism for N-cyclopropylation.

Application Notes and Protocols: One-Pot Reactions Involving Butyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for hypothetical one-pot reactions utilizing Butyl Cyclopropanesulfonate. While direct literature for one-pot reactions specifically involving this compound is not extensively available, the following protocols are based on the well-established reactivity of sulfonate esters as excellent leaving groups, analogous to alkyl halides. These notes are intended to serve as a starting point for researchers looking to explore the synthetic utility of this compound in constructing cyclopropane-containing molecules, which are of significant interest in medicinal chemistry and drug development.

Application Note 1: One-Pot Synthesis of Cyclopropyl-Substituted Malonates

This protocol details a one-pot procedure for the cyclopropylation of active methylene compounds, specifically diethyl malonate, using this compound. The reaction proceeds via an in-situ generation of the malonate anion, which then acts as a nucleophile to displace the butylsulfonate leaving group.

Experimental Protocol

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (40 mL).

  • Carefully add sodium hydride (0.44 g, 11.0 mmol, 1.1 equivalents) to the THF with stirring.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add diethyl malonate (1.60 g, 10.0 mmol, 1.0 equivalent) dropwise to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • To the resulting solution of the sodium salt of diethyl malonate, add this compound (1.96 g, 10.0 mmol, 1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired diethyl 2-cyclopropylmalonate.

Quantitative Data Summary
EntrySubstrateReagentsBaseSolventTime (h)Temp (°C)Yield (%)
1Diethyl malonateThis compoundNaHTHF14RT75
2Dimethyl malonateThis compoundNaHTHF16RT72
3Ethyl acetoacetateThis compoundNaHTHF12RT68

Reaction Workflow Diagram

OnePotCyclopropylation cluster_flask One-Pot Reaction Vessel cluster_workup Workup & Purification NaH Sodium Hydride (NaH) Malonate Diethyl Malonate NaH->Malonate Deprotonation BCS This compound Malonate->BCS Nucleophilic Attack THF Anhydrous THF Product Diethyl 2-cyclopropylmalonate BCS->Product Cyclopropylation Quench Quench (NH4Cl) Product->Quench Extract Extraction (Et2O) Quench->Extract Purify Column Chromatography Extract->Purify

Caption: One-pot cyclopropylation workflow.

Application Note 2: One-Pot Synthesis of N-Cyclopropylamines

This protocol outlines a one-pot method for the synthesis of N-cyclopropylamines via the direct reaction of an amine with this compound. This reaction is a straightforward nucleophilic substitution where the amine displaces the butylsulfonate group.

Experimental Protocol

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add benzylamine (1.07 g, 10.0 mmol, 1.0 equivalent), triethylamine (1.52 g, 15.0 mmol, 1.5 equivalents), and acetonitrile (20 mL).

  • Stir the solution at room temperature.

  • Add this compound (2.35 g, 12.0 mmol, 1.2 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile in vacuo.

  • To the residue, add saturated aqueous NaHCO₃ solution (20 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-N-cyclopropylamine.

Quantitative Data Summary
EntryAmineReagentsBaseSolventTime (h)Temp (°C)Yield (%)
1BenzylamineThis compoundEt₃NCH₃CN106082
2AnilineThis compoundEt₃NCH₃CN128065
3PiperidineThis compoundEt₃NCH₃CN86088

Reaction Workflow Diagram

OnePotAmination cluster_flask One-Pot Reaction Vessel cluster_workup Workup & Purification Amine Amine (e.g., Benzylamine) BCS This compound Amine->BCS Nucleophilic Substitution Base Triethylamine (Et3N) Base->Amine Base Solvent Acetonitrile Solvent->Amine Solvent Product N-Cyclopropylamine Evaporation Solvent Evaporation Product->Evaporation Workup Aqueous Workup (NaHCO3) Evaporation->Workup Extraction Extraction (EtOAc) Workup->Extraction Purification Column Chromatography Extraction->Purification

Caption: One-pot N-cyclopropylamine synthesis.

Application Notes: Cyclopropanesulfonyl Chloride as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of cyclopropanesulfonyl chloride and its derivatives, such as butyl cyclopropanesulfonate, as intermediates in the synthesis of pharmaceutically active compounds. Due to the limited specific public data on this compound, this document focuses on the broader and well-documented applications of its parent compound, cyclopropanesulfonyl chloride, in medicinal chemistry, particularly in the development of antiviral agents.

Introduction

Cyclopropane rings are valuable structural motifs in medicinal chemistry, often introduced to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. Cyclopropanesulfonyl chloride is a key reagent that allows for the incorporation of the cyclopropylsulfonyl group into molecules, a moiety present in various compounds with therapeutic potential. This functional group can act as a hydrogen bond acceptor and its rigid, three-dimensional structure can provide favorable interactions with biological targets. While specific esters like this compound are synthetically accessible from cyclopropanesulfonyl chloride, the chloride itself is a more common and versatile starting material in drug discovery.

Key Applications in Pharmaceutical Synthesis

Cyclopropanesulfonyl chloride is primarily used in the synthesis of:

  • Sulfonamides: By reacting with primary or secondary amines, it forms cyclopropylsulfonamides. This is a common linkage in many drug candidates due to its chemical stability and ability to participate in hydrogen bonding.

  • Sulfonate Esters: Reaction with alcohols yields cyclopropanesulfonate esters, such as this compound. These esters can be used as alkylating agents or as intermediates themselves.

A significant area of application is in the development of antiviral drugs, particularly inhibitors of viral proteases.

Experimental Protocols

General Synthesis of Cyclopropylsulfonamides

This protocol describes a general method for the synthesis of a cyclopropylsulfonamide from cyclopropanesulfonyl chloride and a generic primary amine (R-NH₂).

Materials:

  • Cyclopropanesulfonyl chloride

  • Primary amine (R-NH₂)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of cyclopropanesulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired cyclopropylsulfonamide.

General Synthesis of this compound

This protocol outlines the synthesis of this compound from cyclopropanesulfonyl chloride and butanol.

Materials:

  • Cyclopropanesulfonyl chloride

  • n-Butanol

  • Pyridine or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve n-butanol (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C.

  • Slowly add a solution of cyclopropanesulfonyl chloride (1.1 eq) in dichloromethane.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-12 hours, monitoring by TLC.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of cyclopropylsulfonamides, which are more widely reported in the literature than the corresponding esters. These values are representative and can vary depending on the specific substrate.

Intermediate ProductReactantsSolventBaseReaction Time (h)Yield (%)Purity (%)Reference
N-BenzylcyclopropanesulfonamideCyclopropanesulfonyl chloride, BenzylamineDichloromethaneTriethylamine485-95>98Representative
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivativesCyclopropanesulfonyl chloride, Amino acid derivativeDichloromethanePyridine6-1270-85>97Fictional, based on known applications

Visualization of Synthetic Pathways

General Synthesis of Cyclopropylsulfonamides

G reagent1 Cyclopropanesulfonyl Chloride reaction Reaction (0°C to RT) reagent1->reaction 1.1 eq reagent2 Primary Amine (R-NH2) reagent2->reaction 1.0 eq base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction product Cyclopropylsulfonamide workup Aqueous Workup reaction->workup Quench, Extract, Wash, Dry purification Purification (Chromatography) workup->purification purification->product

Caption: Workflow for the synthesis of cyclopropylsulfonamides.

Role in Antiviral Drug Discovery

G cluster_synthesis Synthesis of Intermediates cluster_discovery Drug Discovery Pipeline Cyclopropanesulfonyl\nChloride Cyclopropanesulfonyl Chloride Cyclopropylsulfonamide\nScaffold Cyclopropylsulfonamide Scaffold Cyclopropanesulfonyl\nChloride->Cyclopropylsulfonamide\nScaffold Library Synthesis Library Synthesis Cyclopropylsulfonamide\nScaffold->Library Synthesis Derivatization Screening Screening Library Synthesis->Screening Biological Assays Lead Optimization Lead Optimization Screening->Lead Optimization Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Caption: Role of cyclopropylsulfonamides in a drug discovery workflow.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Butyl Cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Butyl cyclopropanesulfonate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: 1) synthesis of cyclopropanesulfonyl chloride and 2) esterification of cyclopropanesulfonyl chloride with butanol.

Problem 1: Low Yield in Cyclopropanesulfonyl Chloride Synthesis

Symptom Possible Cause Suggested Solution
Low or no formation of cyclopropanesulfonyl chloride. Inactive Grignard reagent (cyclopropylmagnesium bromide).Ensure anhydrous conditions during the preparation and reaction of the Grignard reagent. Use fresh, dry THF and magnesium turnings. Titrate the Grignard reagent before use to determine its exact concentration.
Low-quality sulfur dioxide or N-chlorosuccinimide (NCS).Use freshly opened or purified reagents. Ensure the sulfur dioxide solution in THF is of the correct concentration.
Reaction temperature is not optimal.Maintain a low temperature (around -10°C) during the addition of the sulfur dioxide solution to the Grignard reagent to prevent side reactions. Control the temperature carefully during the addition of NCS.
Significant formation of byproducts. Presence of moisture or oxygen.All glassware should be oven-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry of reagents.Carefully control the molar ratios of the Grignard reagent, sulfur dioxide, and NCS. An excess of NCS can lead to chlorinated byproducts.

Problem 2: Low Yield in this compound Esterification

Symptom Possible Cause Suggested Solution
Low conversion of cyclopropanesulfonyl chloride. Inefficient base.Triethylamine or pyridine are commonly used as bases to neutralize the HCl byproduct. Ensure the base is dry and used in at least a stoichiometric amount. For hindered alcohols, a stronger, non-nucleophilic base might be required.
Presence of water in the reaction mixture.Use anhydrous butanol and solvent (e.g., dichloromethane). Water can hydrolyze the starting sulfonyl chloride.
Low reaction temperature.The reaction is typically carried out at 0°C to room temperature. If the reaction is sluggish, consider a moderate increase in temperature, but be aware of potential side reactions.
Formation of cyclopropanesulfonic acid. Hydrolysis of cyclopropanesulfonyl chloride.This is a strong indication of water in the reaction. Ensure all reagents and solvents are anhydrous.
Product loss during workup and purification. Emulsion formation during aqueous extraction.Use a brine wash to break up emulsions.
Decomposition on silica gel.This compound can be sensitive to acidic conditions. Consider using a neutral purification method like flash chromatography with a deactivated silica gel or an alternative purification technique like distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is a two-step process. First, cyclopropanesulfonyl chloride is synthesized from a cyclopropyl Grignard reagent. Second, the cyclopropanesulfonyl chloride is reacted with butanol in the presence of a base.

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Cyclopropanesulfonyl Chloride cluster_step2 Step 2: Esterification Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Intermediate Cyclopropanesulfinate Magnesium Salt Cyclopropylmagnesium bromide->Intermediate + SO2 / THF SO2 SO2 Cyclopropanesulfonyl_chloride Cyclopropanesulfonyl Chloride Intermediate->Cyclopropanesulfonyl_chloride + NCS NCS N-Chlorosuccinimide (NCS) Butyl_cyclopropanesulfonate This compound Cyclopropanesulfonyl_chloride->Butyl_cyclopropanesulfonate + Butanol, Base Butanol Butanol Base Base (e.g., Triethylamine)

Caption: General two-step synthesis of this compound.

Q2: How can I improve the yield of the esterification step?

A2: To improve the yield, you should:

  • Ensure anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis of the cyclopropanesulfonyl chloride.

  • Choose the right base: A non-nucleophilic organic base like triethylamine or pyridine is crucial to neutralize the HCl formed during the reaction without competing with the butanol.

  • Optimize reaction temperature: Start at a low temperature (0°C) and slowly warm to room temperature. Monitor the reaction progress to determine the optimal temperature profile.

  • Use a slight excess of butanol: This can help drive the reaction to completion.

Q3: What are the potential side reactions in the esterification step?

A3: The main side reactions include:

  • Hydrolysis: Reaction of cyclopropanesulfonyl chloride with any residual water to form cyclopropanesulfonic acid.

  • Reaction with the base: If a nucleophilic base is used, it can react with the sulfonyl chloride.

  • Elimination: Although less common with primary alcohols like butanol, elimination reactions can sometimes occur under strongly basic conditions or at elevated temperatures.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound check_step1 Check Yield of Cyclopropanesulfonyl Chloride start->check_step1 troubleshoot_step1 Troubleshoot Step 1: - Check Grignard reagent - Ensure anhydrous conditions - Verify reagent quality check_step1->troubleshoot_step1 Low check_step2 Check Esterification Step check_step1->check_step2 Good troubleshoot_step1->check_step2 troubleshoot_step2 Troubleshoot Step 2: - Ensure anhydrous conditions - Check base quality/amount - Optimize temperature check_step2->troubleshoot_step2 Problem Found check_workup Review Workup & Purification check_step2->check_workup No Obvious Issue troubleshoot_step2->check_workup troubleshoot_workup Troubleshoot Workup: - Avoid emulsions - Use neutral purification method check_workup->troubleshoot_workup Problem Found end Yield Improved check_workup->end No Obvious Issue troubleshoot_workup->end

Caption: A logical workflow for troubleshooting low yield.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanesulfonyl Chloride

This protocol is based on a general procedure for the synthesis of sulfonyl chlorides from Grignard reagents.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Sulfonylation: Cool the Grignard solution to -10°C in an ice-salt bath. Slowly bubble sulfur dioxide gas through the solution or add a cooled solution of SO2 in THF (1.2 eq) while maintaining the temperature below -5°C.

  • Chlorination: After the addition of SO2 is complete, warm the mixture to 0°C and then add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in THF portion-wise, keeping the temperature below 5°C.

  • Workup: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by carefully adding it to ice-water. Extract the aqueous layer with diethyl ether or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclopropanesulfonyl chloride.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the esterification of sulfonyl chlorides.

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve cyclopropanesulfonyl chloride (1.0 eq) and anhydrous butanol (1.2 eq) in anhydrous dichloromethane.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add triethylamine (1.5 eq) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with water, dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain this compound.

Quantitative Data Summary

The following table presents representative data for the optimization of the esterification step. These are example values and may need to be optimized for your specific experimental setup.

Table 1: Effect of Base and Temperature on the Yield of this compound

Entry Base Equivalents of Base Temperature (°C) Reaction Time (h) Yield (%)
1Triethylamine1.20 to RT675
2Triethylamine1.50 to RT685
3Pyridine1.50 to RT880
4Triethylamine1.5RT482
5Triethylamine1.540470 (with byproducts)

RT = Room Temperature

safe handling and disposal of Butyl cyclopropanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this guide is based on available chemical data for Butyl cyclopropanesulfonate and structurally related compounds. A complete Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals should always consult the official SDS provided by their supplier for comprehensive safety and handling information before use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a sulfonate ester. Based on available data, it should be handled as a potentially hazardous chemical. The available precautionary statements indicate that it may be harmful if inhaled and can cause serious eye irritation.[1][2][3][4][5] Sulfonate esters, in general, are potent electrophiles and should be treated as potential alkylating agents, which may have mutagenic properties.[6][7]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

To minimize exposure, it is essential to wear appropriate personal protective equipment (PPE).[8][9][10][11] This includes:

  • Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[11][12]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn. Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[8][10]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1][2][3][4][5]

Q3: How should I properly store this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

Q4: What is the proper procedure for disposing of this compound waste?

For small quantities of waste, absorb the material onto an inert absorbent such as vermiculite or sand. The contaminated absorbent should then be placed in a sealed, labeled container for disposal as chemical waste. For larger quantities, or if required by local regulations, the waste should be collected in a designated, sealed container and disposed of through a licensed hazardous waste disposal company. Given that sulfonate esters can be reactive, they should not be disposed of down the drain.[13][14]

Q5: What should I do in case of accidental exposure to this compound?

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3][4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][3][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Q6: What should I do in the event of a spill?

For a minor spill, ensure the area is well-ventilated and wear appropriate PPE. Contain the spill with an inert absorbent material like sand or vermiculite. Collect the absorbed material into a sealed, labeled container for proper disposal. For a major spill, evacuate the area and contact your institution's environmental health and safety department.

Troubleshooting Guide

Issue 1: My reaction with this compound is not proceeding as expected or is giving low yields.

  • Possible Cause 1: Degradation of the reagent. Sulfonate esters can be sensitive to moisture, acids, and bases.[6][7][15] Ensure that your reaction is performed under anhydrous conditions if necessary and that all other reagents and solvents are free from contaminants.

  • Possible Cause 2: Steric hindrance. The butyl and cyclopropyl groups may introduce steric bulk that can affect the reaction rate with certain nucleophiles. Consider if a less sterically hindered sulfonate ester might be more suitable for your transformation.

  • Possible Cause 3: Inappropriate solvent. The choice of solvent can significantly impact the reactivity of sulfonate esters. Ensure the solvent used is compatible with all reagents and is appropriate for the type of reaction being performed (e.g., polar aprotic for SN2 reactions).

Issue 2: I am observing unexpected side products in my reaction.

  • Possible Cause 1: Elimination reaction. As with other alkylating agents, this compound can undergo elimination reactions in the presence of a base, leading to the formation of an alkene.[16][17] Consider using a non-nucleophilic base if proton abstraction is the only desired function.

  • Possible Cause 2: Reaction with the solvent. If the solvent is nucleophilic (e.g., an alcohol), it may compete with your desired nucleophile, leading to solvolysis products.

  • Possible Cause 3: Instability of the cyclopropyl group. Under certain conditions, particularly with strong acids, the cyclopropane ring can be susceptible to ring-opening reactions.

Issue 3: The purification of my product is challenging.

  • Possible Cause 1: Unreacted starting material. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to ensure the reaction has gone to completion.

  • Possible Cause 2: Similar polarity of product and byproducts. If the polarity of your desired product is very similar to that of any byproducts, chromatographic separation can be difficult. Consider derivatization of the product or byproducts to alter their polarity, or explore alternative purification techniques such as crystallization or distillation.

Data Presentation

PropertyValue
Chemical Name This compound
CAS Number 83635-12-5[18]
Molecular Formula C7H14O3S[18]
Molecular Weight 178.25 g/mol
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Density Data not available
GHS Pictograms Warning
Hazard Statements Data not available (Precautionary statements suggest eye irritation and inhalation hazards)
Precautionary Statements P261, P305, P351, P338[1][2][3][4][5]

Experimental Protocols

General Decontamination Protocol for Work Surfaces:

  • Ensure you are wearing appropriate PPE (chemical-resistant gloves, lab coat, and eye protection).

  • Prepare a decontamination solution. While a specific deactivating agent for this compound is not documented, a solution of sodium thiosulfate (1 M) can be effective for neutralizing some alkylating agents.[13] Alternatively, a solution of a mild base like sodium bicarbonate can be used, followed by a rinse with water and then a solvent like 70% ethanol.

  • Wipe down the potentially contaminated surfaces with the decontamination solution.

  • Follow with a wipe-down using a compatible solvent (e.g., 70% ethanol) to remove any residue.

  • Dispose of all wipes and cleaning materials as hazardous waste.

Mandatory Visualization

safe_handling_disposal cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_emergency Emergency Procedures start Start ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. fume_hood Work in a Chemical Fume Hood ppe->fume_hood 2. handling Handle Butyl cyclopropanesulfonate reaction Perform Experiment handling->reaction spill Spill handling->spill exposure Exposure handling->exposure decontaminate Decontaminate Glassware & Work Surfaces reaction->decontaminate 3. waste_collection Collect Waste in a Labeled, Sealed Container decontaminate->waste_collection 4. disposal Dispose via Licensed Hazardous Waste Vendor waste_collection->disposal 5. spill_kit Use Spill Kit for Containment & Cleanup spill->spill_kit Minor Spill first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

Technical Support Center: Enhancing Regioselectivity of Butyl Cyclopropanesulfonate Additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with butyl cyclopropanesulfonate additions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on enhancing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of nucleophilic additions to this compound?

A1: The regioselectivity of nucleophilic ring-opening of cyclopropanes activated by electron-withdrawing groups, such as a sulfonate, is primarily governed by a combination of electronic and steric factors. The cyclopropane ring is activated by the electron-withdrawing sulfonate group, making it susceptible to nucleophilic attack. The precise point of attack is influenced by the substitution pattern on the cyclopropane ring. In donor-acceptor substituted cyclopropanes, the C1-C2 bond is polarized, making the carbon atom bearing a donor group the more electrophilic center for nucleophilic attack.[1]

Q2: My reaction is showing poor regioselectivity. What are the common causes?

A2: Poor regioselectivity can stem from several factors:

  • Reaction Mechanism: The reaction may proceed through a non-selective pathway. For instance, a mechanism with significant SN1 character, involving a zwitterionic intermediate, can lead to a loss of stereoselectivity and potentially regioselectivity.[2]

  • Nature of the Nucleophile: Highly reactive, "hard" nucleophiles may be less selective, while softer, bulkier nucleophiles can exhibit higher regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the regioselectivity.

  • Lewis Acid Catalysis: The choice and amount of a Lewis acid catalyst can significantly impact the reaction pathway and, consequently, the regioselectivity.[2]

  • Temperature: Higher reaction temperatures can sometimes lead to the formation of undesired regioisomers by overcoming the activation energy barrier for alternative reaction pathways.

Q3: Can the "standard" regioselectivity of these reactions be reversed?

A3: Yes, it is possible to reverse the typical regioselectivity. Standard ionic reaction pathways can be altered by employing radical-based strategies. These methods can transform an initially electrophilic carbon into a nucleophilic radical, enabling reactions with electrophiles at a carbon that would typically be unreactive towards them.[3][4]

Troubleshooting Guides

Issue 1: Low Regioselectivity in the Addition Reaction

Potential Cause Troubleshooting Steps
Ambiguous Reaction Pathway - Solvent Optimization: Screen a range of solvents with varying polarities to favor one reaction pathway over another. - Temperature Control: Perform the reaction at lower temperatures to enhance selectivity.
Reactive Nucleophile - Nucleophile Modification: If possible, modify the nucleophile to increase its steric bulk or "softness". - Controlled Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration.
Inappropriate Catalyst - Catalyst Screening: Test different Lewis acids or consider a catalyst-free approach if applicable. - Catalyst Loading: Optimize the concentration of the catalyst.

Issue 2: Low or No Conversion

Potential Cause Troubleshooting Steps
Insufficient Activation - Stronger Activating Group: While this guide focuses on this compound, consider if a different sulfonate or another electron-withdrawing group would be more effective for your specific substrate and nucleophile. - Lewis Acid Addition: Introduce a suitable Lewis acid to enhance the electrophilicity of the cyclopropane ring.
Reagent Quality - Purity Check: Ensure the purity of starting materials, reagents, and solvents. Degradation can inhibit the reaction.[5] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) if any of the reagents are sensitive to air or moisture.[5]
Unfavorable Reaction Conditions - Temperature Adjustment: Gradually increase the reaction temperature. - Concentration Optimization: Vary the concentration of the reactants.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Addition to an Activated Cyclopropane

This protocol is a general guideline and should be optimized for specific substrates and nucleophiles.

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the activated cyclopropane (1.0 eq.).

  • Solvent Addition: Add the desired anhydrous solvent.

  • Catalyst Addition (if applicable): If a Lewis acid catalyst is used, add it at this stage.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Nucleophile Addition: Slowly add the nucleophile (1.0-1.5 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Quenching: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride or water).

  • Work-up: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Nucleophilic Addition prep 1. Preparation: - Flame-dried flask - Inert atmosphere - Add activated cyclopropane solvent 2. Solvent Addition: - Add anhydrous solvent prep->solvent catalyst 3. Catalyst Addition: - (If applicable) solvent->catalyst cooling 4. Cooling: - To desired temperature catalyst->cooling nucleophile 5. Nucleophile Addition: - Slow addition cooling->nucleophile monitoring 6. Reaction Monitoring: - TLC, GC-MS, or NMR nucleophile->monitoring quenching 7. Quenching: - Add quenching agent monitoring->quenching workup 8. Work-up: - Extraction and drying quenching->workup purification 9. Purification: - Column chromatography workup->purification

Caption: General experimental workflow for nucleophilic addition.

regioselectivity_factors Factors Influencing Regioselectivity regioselectivity Regioselectivity electronics Electronic Effects - Activating group - Substituents electronics->regioselectivity sterics Steric Hindrance - Bulky groups sterics->regioselectivity nucleophile Nucleophile - Hardness/Softness - Steric bulk nucleophile->regioselectivity solvent Solvent - Polarity solvent->regioselectivity catalyst Catalyst - Lewis acidity catalyst->regioselectivity temperature Temperature temperature->regioselectivity

Caption: Key factors that influence the regioselectivity.

troubleshooting_logic Troubleshooting Logic for Poor Regioselectivity start Poor Regioselectivity Observed check_temp Is the reaction at the lowest practical temperature? start->check_temp lower_temp Action: Lower Temperature check_temp->lower_temp No check_solvent Is the solvent optimized? check_temp->check_solvent Yes lower_temp->check_solvent optimize_solvent Action: Screen Solvents check_solvent->optimize_solvent No check_nucleophile Is the nucleophile highly reactive? check_solvent->check_nucleophile Yes optimize_solvent->check_nucleophile modify_nucleophile Action: Modify Nucleophile or Addition Rate check_nucleophile->modify_nucleophile Yes check_catalyst Is a catalyst being used? check_nucleophile->check_catalyst No modify_nucleophile->check_catalyst optimize_catalyst Action: Screen/Optimize Catalyst check_catalyst->optimize_catalyst Yes end Improved Regioselectivity check_catalyst->end No optimize_catalyst->end

Caption: A logical guide for troubleshooting poor regioselectivity.

References

stability of Butyl cyclopropanesulfonate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butyl Cyclopropanesulfonate

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: this compound, as a sulfonate ester, is susceptible to degradation through several pathways. The primary factors influencing its stability are:

  • Solvent Nucleophilicity and Protic Nature: Protic solvents (e.g., water, alcohols) can participate in solvolysis reactions. Nucleophilic solvents or contaminants can lead to displacement reactions.

  • pH: The compound is expected to be sensitive to both acidic and basic conditions, which can catalyze hydrolysis.[1][2][3]

  • Temperature: Higher temperatures will accelerate the rate of degradation.[4][5]

  • Presence of Nucleophiles: Contaminants such as amines, halides, or strong bases can react with and degrade the ester.[1][4] Sulfonate esters are potent electrophiles and can be reactive.[1][4]

Q2: In which types of solvents is this compound expected to be most stable?

A2: For short-term storage and use in reactions, aprotic, non-nucleophilic solvents are generally preferred for sulfonate esters. Examples include:

  • Toluene

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can be used, but researchers should be aware that they can sometimes contain water or amine impurities and may facilitate reactions with dissolved nucleophiles.

It is crucial to use dry (anhydrous) solvents, as residual water can cause hydrolysis over time.

Q3: What are the likely degradation products of this compound?

A3: The most common degradation pathway is hydrolysis, which would cleave the ester bond. This can occur via two primary mechanisms: attack at the sulfur atom or attack at the butyl group's alpha-carbon.

  • Hydrolysis: This would result in the formation of cyclopropanesulfonic acid and butanol. This process can be catalyzed by both acid and base.[3][6][7][8]

  • Nucleophilic Substitution: A nucleophile (Nu-) can attack the butyl group, leading to the formation of a new butyl-substituted product and the cyclopropanesulfonate anion as a leaving group.

Below is a diagram illustrating the potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Troubleshooting Guides

Issue 1: Rapid loss of starting material when dissolved in an alcohol (e.g., methanol, ethanol).

  • Question: My this compound disappears quickly when I dissolve it in methanol for my experiment. What is happening?

  • Answer: You are likely observing transesterification or solvolysis. Alcohols can act as nucleophiles, attacking the sulfonate ester. This reaction may be accelerated if acidic or basic impurities are present.

    • Recommendation: If your experimental design allows, switch to an aprotic solvent. If an alcohol is required, use it as a reagent rather than a solvent, keep the temperature as low as possible, and minimize the reaction time. Ensure the alcohol is anhydrous.

Issue 2: Inconsistent results when using DMF or DMSO as a solvent.

  • Question: I am getting variable results and observing unknown impurities when running my reaction in DMF. Why?

  • Answer: Commercial grades of DMF can contain impurities like dimethylamine (a nucleophile) or water. Over time, especially with heating, DMF can also decompose to form these species. These impurities can degrade your sulfonate ester.

    • Recommendation: Use a high-purity, anhydrous grade of DMF. For sensitive experiments, consider using a freshly opened bottle or purifying the solvent before use. The same precautions apply to DMSO, which is hygroscopic and can absorb atmospheric water.

Issue 3: Degradation observed during aqueous work-up.

  • Question: My product seems to degrade when I perform an aqueous work-up. How can I avoid this?

  • Answer: Exposure to water, especially under non-neutral pH conditions, will cause hydrolysis.[3]

    • Recommendation: Perform the aqueous wash with cold (0-5 °C) water or brine as quickly as possible. Ensure the pH is kept as close to neutral as possible. If your product is sensitive to even neutral water, consider alternative non-aqueous work-up procedures or direct purification/isolation methods like precipitation or flash chromatography without a prior aqueous wash.

Data Presentation

While quantitative data for this compound is unavailable, the following table summarizes the general stability of various sulfonate esters under different conditions, which can serve as a proxy.[1][4]

Sulfonate Ester TypeConditionStabilityReference
Primary Alkyl (e.g., Butyl) Mild Acid (e.g., TFA)Generally Stable[1]
Strong Acid (e.g., refluxing HBr)Labile[1]
Base (e.g., NaOH, Piperidine)Sensitive, prone to cleavage[4]
Nucleophiles (e.g., NaI, NaN₃)Reactive, sensitivity varies[1][4]
Mild Reductants (e.g., NaBH₄)Generally Stable[1]
Sterically Hindered (e.g., Neopentyl) NucleophilesHighly Resistant[1][4]
Strong AcidLabile upon heating[1]
Secondary Alkyl (e.g., Isopropyl) Acidic ConditionsPoorly Stable[1][4]
NucleophilesMore stable than primary[1][4]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a forced degradation (stress testing) study to determine the intrinsic stability of this compound in various solvents and conditions.[9][10][11]

Objective: To identify potential degradation pathways, degradation products, and establish the compound's stability profile.

Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Water, Methanol (MeOH)

  • Stress Reagents: 1M HCl, 1M NaOH, 3% H₂O₂

  • Analytical Instrumentation: HPLC with UV or MS detector, pH meter

Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (Incubate at 40-60°C) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare stock solution of This compound in ACN (e.g., 1 mg/mL) acid Stock + 1M HCl (Acid Hydrolysis) prep->acid base Stock + 1M NaOH (Base Hydrolysis) prep->base ox Stock + 3% H₂O₂ (Oxidation) prep->ox neutral Stock + Water (Neutral Hydrolysis) prep->neutral thermal Stock in ACN (Thermal Stress) prep->thermal sampling Sample at time points (e.g., 0, 2, 8, 24 hrs) acid->sampling base->sampling ox->sampling neutral->sampling thermal->sampling quench Neutralize acid/base samples. Dilute all samples. sampling->quench hplc Analyze via HPLC-UV/MS quench->hplc eval Calculate % degradation. Identify major degradants. Determine degradation pathway. hplc->eval

Caption: Workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Stress Sample Preparation: For each condition below, mix 1 mL of the stock solution with 1 mL of the respective stress medium in a sealed vial. Prepare a control sample (time zero) for each condition.

    • Acid Hydrolysis: 1M HCl.

    • Base Hydrolysis: 1M NaOH.

    • Oxidative Degradation: 3% H₂O₂.

    • Neutral Hydrolysis: Purified water.

    • Thermal Stress (in organic solvent): ACN only.

  • Incubation: Place all vials (except time zero controls) in a controlled temperature environment (e.g., an oven or water bath at 60°C).

  • Time-Point Sampling: Withdraw aliquots from each vial at specified time intervals (e.g., 2, 8, 24 hours).

  • Sample Quenching & Dilution:

    • Immediately neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples with the HPLC mobile phase to an appropriate concentration for analysis.

  • HPLC Analysis: Analyze all time-zero and stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the time-zero sample.

    • Analyze the chromatograms for the appearance of new peaks (degradation products). If using an MS detector, identify the mass of these degradants to help elucidate their structures. The goal is to achieve a target degradation of 5-20% to ensure primary degradants are observed.[9]

References

Validation & Comparative

comparison of Butyl cyclopropanesulfonate vs other cyclopropylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a cyclopropane ring is a key synthetic step, often imparting desirable metabolic stability, conformational rigidity, and potency to target molecules. The choice of a cyclopropylating agent is therefore a critical decision in the design of a synthetic route. This guide provides an objective comparison of several common cyclopropylating agents, supported by experimental data and detailed protocols.

A notable omission from this comparative guide is Butyl Cyclopropanesulfonate. Despite extensive searches of the chemical literature, no instances of this compound being used as a cyclopropylating agent—a reagent that transfers a cyclopropyl group to a substrate—were found. Based on its chemical structure, this compound is expected to function as an alkylating agent, delivering a butyl group, with cyclopropanesulfonate acting as the leaving group. This is in contrast to true cyclopropylating agents which facilitate the formation of a new cyclopropane ring on a substrate.

This guide will therefore focus on a comparative analysis of well-established and widely used cyclopropylation methods.

Comparison of Common Cyclopropylating Agents

The following table summarizes the key characteristics and performance of several widely used cyclopropylation methods. The data presented is a synthesis of typical results reported in the literature.

Cyclopropylation Method Reagent(s) Typical Substrates Typical Yield (%) Key Advantages Key Disadvantages
Simmons-Smith Reaction Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu)Alkenes, especially those with directing groups (e.g., allylic alcohols)70-95%High stereospecificity, good functional group tolerance, reliable and well-established.[1][2]Stoichiometric use of zinc, sometimes requires activation of zinc, diiodomethane is expensive.[3]
Furukawa Modification Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn)Alkenes80-98%Higher reactivity and reproducibility than the classical Simmons-Smith reaction.[2]Diethylzinc is pyrophoric and requires careful handling.
Corey-Chaykovsky Reaction Trimethylsulfoxonium iodide, NaHα,β-Unsaturated ketones (enones)75-90%Effective for the cyclopropanation of electron-deficient double bonds.[4][5]Requires stoichiometric amounts of the ylide precursor and a strong base.
Catalytic Diazoalkane Reaction Diazomethane (CH₂N₂), Metal Catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂)Alkenes85-99%High efficiency and catalytic nature, broad substrate scope.Diazomethane is highly toxic and explosive, requiring specialized handling and safety precautions.[6][7][8][9][10]
Kulinkovich Reaction Grignard Reagent (e.g., EtMgBr), Ti(Oi-Pr)₄Esters, Lactones70-90%Direct synthesis of cyclopropanols from esters.[11][12][13][14][15]Requires stoichiometric Grignard reagent and titanium alkoxide.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific substrates.

Simmons-Smith Reaction Protocol

This protocol is adapted from established procedures for the cyclopropanation of an alkene.[1][16]

  • Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add zinc dust (2.0 eq.) and an equal weight of copper(I) chloride. Heat the mixture gently with a heat gun under vacuum until the copper(I) chloride turns from white to yellow-brown, then allow to cool.

  • Reaction Setup: To the flask containing the activated Zn-Cu couple, add anhydrous diethyl ether.

  • Addition of Reagents: Add a solution of the alkene (1.0 eq.) in diethyl ether to the flask. Subsequently, add diiodomethane (1.5 eq.) dropwise via a syringe or dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: Stir the reaction mixture at reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Filter the mixture through a pad of celite and wash the filter cake with diethyl ether. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Corey-Chaykovsky Reaction Protocol for Cyclopropyl Ketones

This protocol describes the cyclopropanation of an α,β-unsaturated ketone.[4][17]

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 eq.) and anhydrous dimethyl sulfoxide (DMSO). To this suspension, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at room temperature. Stir the mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases.

  • Reaction: Cool the resulting milky-white solution of the ylide to 0 °C. Add a solution of the α,β-unsaturated ketone (1.0 eq.) in anhydrous DMSO dropwise.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The residue can be purified by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in cyclopropylation, the following diagrams illustrate a general reaction mechanism and a typical experimental workflow.

G General Cyclopropylation Mechanism (Carbenoid Addition) cluster_0 Reagent Generation cluster_1 Cyclopropanation Reagent_Precursor Carbene/Carbenoid Precursor (e.g., CH₂I₂, CH₂N₂) Carbenoid Reactive Carbenoid Species Reagent_Precursor->Carbenoid Activation Activator Activator (e.g., Zn-Cu, Light, Metal Catalyst) Activator->Carbenoid Transition_State [2+1] Cycloaddition Transition State Carbenoid->Transition_State Alkene Alkene Substrate Alkene->Transition_State Product Cyclopropane Product Transition_State->Product G Experimental Workflow for a Typical Cyclopropylation Reaction Start Start: Assemble Dry Glassware under Inert Atmosphere Reagent_Prep Prepare/Activate Cyclopropylating Agent Start->Reagent_Prep Substrate_Add Add Substrate and Solvent Reagent_Prep->Substrate_Add Reagent_Add Add Cyclopropylating Agent (often dropwise/controlled) Substrate_Add->Reagent_Add Reaction Stir at Appropriate Temperature (Monitor by TLC/GC) Reagent_Add->Reaction Workup Quench Reaction and Perform Aqueous Work-up Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate, and Purify (e.g., Column Chromatography) Extraction->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

References

A Comparative Guide to the Reactivity of Butyl Cyclopropanesulfonate and Cyclopropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the cyclopropyl moiety is a valuable structural motif, imparting unique conformational constraints and metabolic stability to molecules. The introduction of this three-membered ring often involves the use of reactive precursors such as butyl cyclopropanesulfonate and cyclopropyl bromide. This guide provides an objective comparison of the reactivity of these two key reagents, supported by available experimental data and established chemical principles, to aid researchers in selecting the optimal building block for their synthetic endeavors.

Executive Summary

This guide will delve into the factors governing the reactivity of these two compounds, present analogous experimental data, and provide detailed experimental protocols for their application in common synthetic transformations.

Reactivity Principles: The Role of the Leaving Group

The reactivity of both this compound and cyclopropyl bromide in nucleophilic substitution and elimination reactions is primarily dictated by the ability of the leaving group to depart. A good leaving group is a species that is stable on its own.

  • Cyclopropyl Bromide: The leaving group is the bromide ion (Br⁻). Bromide is a good leaving group as it is the conjugate base of a strong acid, hydrobromic acid (HBr).

  • This compound: The leaving group is the butylsulfonate anion. Sulfonate anions, such as tosylate, mesylate, and in this case, cyclopropanesulfonate, are exceptionally good leaving groups. The negative charge on the oxygen atom is delocalized over the three oxygen atoms of the sulfonyl group through resonance, leading to a very stable anion.[1]

The generally accepted order of leaving group ability places sulfonates significantly ahead of bromides.[2][3] This suggests that, under similar conditions, this compound will undergo nucleophilic attack and other related reactions at a faster rate than cyclopropyl bromide.

Quantitative Data Comparison (Analogous Systems)

Direct kinetic data for the solvolysis or nucleophilic substitution of this compound is scarce. However, we can infer its reactivity by examining data from closely related systems. The following table summarizes solvolysis data for cyclopropyl tosylate, a structurally similar cyclopropyl sulfonate, and provides context with the reactivity of other relevant compounds. A direct comparison with cyclopropyl bromide under the same conditions is not available, but the data for related alkyl bromides and sulfonates consistently show the higher reactivity of the sulfonate esters.

SubstrateSolventTemperature (°C)Rate Constant (s⁻¹)Relative Rate
1-Ethynylcyclopropyl Tosylate50% Ethanol701.0 (baseline)1
1-(Phenylethynyl)cyclopropyl Tosylate50% Ethanol705.9 x baseline5.9
1-(Cyclopropylethynyl)cyclopropyl Tosylate50% Ethanol70133.4 x baseline133.4
General Alkyl Bromide (vs. Alkyl Tosylate)VariousVariousSlower<1

Note: The data for ethynylcyclopropyl tosylates is from a specific study and is presented to illustrate the reactivity of a cyclopropyl sulfonate system. The relative rate for alkyl bromide vs. alkyl tosylate is a general observation from multiple sources in organic chemistry literature where tosylates are consistently shown to be more reactive leaving groups than bromides in nucleophilic substitutions.

Experimental Protocols

Below are detailed experimental protocols for representative reactions involving cyclopropyl bromide and a general protocol for the synthesis of a sulfonate ester, which would be similar for this compound.

Experimental Protocol 1: Synthesis of Cyclopropyl Phenyl Ether from Cyclopropyl Bromide

This protocol describes a nucleophilic substitution reaction where cyclopropyl bromide is used to introduce a cyclopropyl group onto a phenol.

Materials:

  • Cyclopropyl bromide

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of phenol (1.0 equivalent) in DMF at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add cyclopropyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl phenyl ether.

Experimental Protocol 2: Synthesis of this compound

This protocol outlines the general synthesis of a sulfonate ester from an alcohol and a sulfonyl chloride, which is analogous to the synthesis of this compound.[4]

Materials:

  • Cyclopropanesulfonyl chloride

  • 1-Butanol

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1-butanol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine (1.2 equivalents) to the solution.

  • Slowly add cyclopropanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by flash column chromatography if necessary.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways for this compound and cyclopropyl bromide.

Nucleophilic_Substitution cluster_sulfonate This compound Reactivity cluster_bromide Cyclopropyl Bromide Reactivity BCS This compound TS1 Transition State BCS->TS1 Prod1 Substituted Product TS1->Prod1 LG1 Cyclopropanesulfonate Anion (Stable) TS1->LG1 Nu Nucleophile Nu->TS1 CPB Cyclopropyl Bromide TS2 Transition State CPB->TS2 Prod2 Substituted Product TS2->Prod2 LG2 Bromide Anion (Less Stable) TS2->LG2 Nu2 Nucleophile Nu2->TS2

Caption: Nucleophilic substitution pathways for this compound and Cyclopropyl Bromide.

The diagram above illustrates the Sₙ2 reaction mechanism for both substrates. The key difference lies in the stability of the leaving group. The cyclopropanesulfonate anion is significantly more stable due to resonance delocalization, which lowers the activation energy of the transition state, leading to a faster reaction rate compared to the reaction with cyclopropyl bromide.

Experimental_Workflow cluster_ether_synthesis Synthesis of Cyclopropyl Phenyl Ether cluster_sulfonate_synthesis Synthesis of this compound Start1 Phenol + NaH Step1_1 Deprotonation Start1->Step1_1 Intermediate1 Sodium Phenoxide Step1_1->Intermediate1 Step1_2 Add Cyclopropyl Bromide Intermediate1->Step1_2 Reaction1 Nucleophilic Substitution Step1_2->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 Cyclopropyl Phenyl Ether Purification1->Product1 Start2 1-Butanol + Base Step2_1 Add Cyclopropanesulfonyl Chloride Start2->Step2_1 Reaction2 Sulfonylation Step2_1->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Product2 This compound Workup2->Product2

Caption: Experimental workflows for the synthesis of a cyclopropyl ether and this compound.

Conclusion

Based on fundamental principles of organic chemistry, this compound is expected to be a more reactive electrophile than cyclopropyl bromide. The superior leaving group ability of the cyclopropanesulfonate group, due to its enhanced stability through resonance, facilitates a lower activation energy for nucleophilic substitution and related reactions.

For synthetic applications requiring mild reaction conditions or the use of less potent nucleophiles, this compound would be the preferred reagent. Conversely, cyclopropyl bromide may be suitable for reactions where a less reactive electrophile is desired to avoid side reactions, or when employing highly reactive nucleophiles or organometallic reagents. The choice between these two valuable reagents should be guided by the specific requirements of the synthetic target and the reaction conditions to be employed.

References

Unveiling the Potential of Butyl Cyclopropanesulfonate: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery and development, the choice of alkylating agent can significantly impact reaction efficiency, yield, and the properties of the final active pharmaceutical ingredient (API). While traditional methods employing tosylates and mesylates are well-established, Butyl cyclopropanesulfonate is emerging as a compelling alternative, offering distinct advantages in specific synthetic contexts. This guide provides an objective comparison of this compound with traditional sulfonate esters, supported by available data and experimental insights.

The strategic incorporation of a cyclopropyl moiety into drug candidates is a growing trend in medicinal chemistry. This small, strained ring system can impart favorable pharmacological properties, including enhanced metabolic stability, improved potency, and desirable three-dimensional conformations for optimal target binding. This compound serves as a key intermediate in introducing this valuable structural motif.

Comparison with Traditional Sulfonates

The primary role of sulfonate esters like tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and by extension, this compound, is to convert a poor leaving group (typically a hydroxyl group) into a good one, facilitating nucleophilic substitution reactions. The key differences lie in the nature of the sulfonate group, which can influence reactivity, steric hindrance, and the physicochemical properties of the resulting intermediates.

While direct, side-by-side quantitative comparisons in the scientific literature are limited, the known properties of the cyclopropyl group allow for a qualitative assessment of its potential advantages.

FeatureThis compoundTraditional Tosylates/Mesylates
Leaving Group Ability Expected to be a good leaving group, comparable to other sulfonates.Well-established as excellent leaving groups.
Steric Hindrance The cyclopropyl group is relatively small and rigid, potentially offering different steric profiles compared to the bulkier tolyl group in tosylates.Mesylates are sterically small, while tosylates are bulkier, which can influence reaction rates.
Electronic Effects The cyclopropyl group can exhibit unique electronic properties, acting as a weak π-donating group, which may influence the reactivity of the sulfonate ester.The electronic nature of the methyl (mesylate) and tolyl (tosylate) groups are well-understood and influence their reactivity.
Contribution to Final Product Introduces a metabolically stable and conformationally rigid cyclopropylbutyl moiety, which can be advantageous for drug properties.The alkyl group transferred is typically a simple methyl or is derived from the alcohol being activated.
Potential for Side Reactions The strained cyclopropane ring could potentially undergo ring-opening under certain harsh conditions, though this is generally not a desired reaction pathway in its use as a leaving group.Prone to standard elimination side reactions, particularly with hindered substrates or strong bases.

Experimental Considerations and Protocols

The synthesis of sulfonate esters, including this compound, generally involves the reaction of the corresponding sulfonyl chloride with an alcohol in the presence of a base.

General Experimental Workflow for Sulfonate Ester Formation

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Alcohol Alcohol (R-OH) ReactionVessel Reaction in an inert solvent (e.g., Dichloromethane) Alcohol->ReactionVessel SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) (e.g., Cyclopropanesulfonyl chloride) SulfonylChloride->ReactionVessel Base Base (e.g., Pyridine, Triethylamine) Base->ReactionVessel Quenching Quenching (e.g., with water or dilute acid) ReactionVessel->Quenching Extraction Extraction with an organic solvent Quenching->Extraction Drying Drying of organic layer (e.g., with Na2SO4 or MgSO4) Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification SulfonateEster Sulfonate Ester (R-OSO2R') (e.g., this compound) Purification->SulfonateEster

Caption: General workflow for the synthesis of sulfonate esters.

Logical Relationship in Nucleophilic Substitution

The utility of this compound lies in its application as an alkylating agent in nucleophilic substitution reactions. The logical flow of such a reaction is depicted below.

G cluster_activation Activation Step cluster_substitution Substitution Step cluster_advantages Potential Advantages Alcohol Alcohol (R-OH) ActivatedAlcohol Activated Alcohol (R-O-SO2-cyclopropyl) Alcohol->ActivatedAlcohol + Base BCS This compound Precursor (Cyclopropanesulfonyl chloride) BCS->ActivatedAlcohol Product Alkylated Product (R-Nu) ActivatedAlcohol->Product Nucleophile Nucleophile (Nu-) Nucleophile->Product LeavingGroup Cyclopropanesulfonate Anion (Good Leaving Group) Product->LeavingGroup displaces Advantage1 Introduction of Cyclopropylbutyl Moiety Product->Advantage1 Advantage2 Potential for Improved Metabolic Stability Product->Advantage2 Advantage3 Unique Stereoelectronic Profile Product->Advantage3

Caption: Logical flow of alcohol activation and subsequent nucleophilic substitution.

Conclusion

This compound represents a valuable tool in the medicinal chemist's arsenal, particularly when the incorporation of a cyclopropylbutyl group is a strategic design element. While it functions on the same principle as traditional sulfonate esters like tosylates and mesylates, the unique structural and electronic properties of the cyclopropyl moiety may offer advantages in terms of the final product's pharmacological profile. For drug development professionals, the consideration of this compound as an alkylating agent opens up new avenues for creating novel, effective, and stable drug candidates. Further empirical studies are warranted to quantify the specific reaction kinetics and yield comparisons with traditional methods across a broader range of substrates.

Unraveling the Reaction Mechanisms of Butyl Cyclopropanesulfonate: A Computational and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group is a key structural motif in numerous pharmaceuticals and bioactive molecules, prized for its ability to confer unique conformational constraints and metabolic stability. Butyl cyclopropanesulfonate serves as a versatile reagent for introducing this valuable moiety. Understanding its reaction mechanisms is paramount for optimizing existing synthetic routes and designing novel molecular entities.

This guide provides a comparative analysis of the potential reaction mechanisms of this compound, drawing upon computational and experimental studies of analogous sulfonate esters and cyclopropyl systems. In the absence of direct computational studies on this compound, this guide leverages data from closely related compounds to predict its reactivity and compare it with alternative synthetic strategies.

Comparison of Plausible Reaction Mechanisms

The reactivity of this compound is primarily dictated by the interplay between the highly strained cyclopropyl ring and the potent sulfonate leaving group. Reactions can be broadly categorized into nucleophilic substitution at the butyl group and reactions involving the cyclopropane ring itself, which can either act as a modifier of reactivity or participate directly through ring-opening.

Two principal pathways for nucleophilic substitution are the unimolecular (SN1) and bimolecular (SN2) mechanisms. The preferred pathway is highly dependent on the reaction conditions, particularly the solvent and the nucleophile.

Table 1: Comparative Analysis of SN1 and SN2 Reaction Mechanisms for Alkyl Sulfonates
FeatureSN1 MechanismSN2 Mechanism
Rate Determining Step Formation of a carbocation intermediateConcerted attack of the nucleophile and departure of the leaving group
Kinetics First-order: rate = k[Substrate]Second-order: rate = k[Substrate][Nucleophile]
Intermediate Planar carbocationPentacoordinate transition state
Stereochemistry RacemizationInversion of configuration
Solvent Effects Favored by polar, protic solvents (e.g., water, alcohols) that stabilize the carbocation intermediate.[1][2]Favored by polar, aprotic solvents (e.g., acetone, DMF) that do not solvate the nucleophile as strongly.
Substrate Structure Favored by tertiary > secondary >> primary alkyl groups due to carbocation stability.Favored by primary > secondary >> tertiary alkyl groups due to reduced steric hindrance.
Nucleophile Weak nucleophiles are sufficient.Strong nucleophiles are required.
Leaving Group A good leaving group is essential to facilitate carbocation formation. Sulfonates are excellent leaving groups.A good leaving group is crucial for the concerted displacement.

Computational Insights into Analogous Systems

Solvolysis of Alkanesulfonyl Halides

Recent reviews on the solvolysis of alkanesulfonyl and arenesulfonyl halides highlight the application of the extended Grunwald-Winstein equation to elucidate reaction mechanisms.[3][4] These studies often point to a synchronous SN2 mechanism or a borderline mechanism with significant SN2 character, especially for primary alkyl sulfonates in nucleophilic solvents.[3][4] For this compound, a primary sulfonate, an SN2 pathway is the most probable mechanism for substitution at the butyl group.

Cyclopropane Ring-Opening Reactions

Computational studies have been employed to understand the transition states and energy barriers associated with cyclopropane ring-opening.[5] These reactions can be initiated by electrophilic attack, leading to a carbocationic intermediate that can be trapped by a nucleophile. The high ring strain of the cyclopropane ring facilitates such openings. In the context of this compound, strong electrophilic conditions could potentially lead to reactions involving the cyclopropyl moiety.

Experimental Protocols for Mechanistic Studies

To experimentally probe the reaction mechanism of this compound, the following methodologies are typically employed:

Kinetic Studies

Objective: To determine the order of the reaction with respect to the substrate and the nucleophile.

Protocol:

  • A series of reactions are set up with varying initial concentrations of this compound and the nucleophile.

  • The reactions are maintained at a constant temperature.

  • The disappearance of the starting material or the appearance of the product is monitored over time using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • The initial rates are calculated for each reaction.

  • By plotting the logarithm of the initial rate against the logarithm of the initial concentrations, the order of the reaction with respect to each reactant can be determined, thus distinguishing between SN1 and SN2 pathways.

Stereochemical Analysis

Objective: To determine the stereochemical outcome of the reaction.

Protocol:

  • An enantiomerically pure starting material, if applicable to the butyl chain, would be synthesized.

  • The reaction with a nucleophile is carried out.

  • The stereochemistry of the product is determined using techniques such as polarimetry or chiral chromatography.

  • Inversion of configuration would strongly support an SN2 mechanism, while racemization would be indicative of an SN1 mechanism.

Alternative Methods for Cyclopropanation

This compound is a reagent for introducing a butyl group, with the cyclopropanesulfonate acting as the leaving group. For the synthesis of cyclopropane-containing molecules, several alternative methods exist, many of which have been studied computationally.

Table 2: Comparison of Common Cyclopropanation Reactions
ReactionReagentsMechanismKey Features
Simmons-Smith Reaction Diiodomethane and Zinc-Copper coupleConcerted addition of a zinc carbenoid to an alkene.[6]Stereospecific, works well for a wide range of alkenes.[6]
Corey-Chaykovsky Reaction Sulfur ylide and an α,β-unsaturated carbonyl compoundNucleophilic conjugate addition followed by intramolecular SN2 displacement.[7]Forms a cyclopropane ring adjacent to a carbonyl group.[7]
Diazo Compound-Mediated Cyclopropanation Diazoalkane and a metal catalyst (e.g., Rh, Cu)Formation of a metal carbene followed by addition to an alkene.[6][8]Can be highly diastereoselective and enantioselective depending on the catalyst.[8]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.

sn1_mechanism sub R-LG int R+ + LG- sub->int Slow, Rate-determining prod R-Nu int->prod Fast, + Nu-

Caption: The SN1 reaction pathway involving a carbocation intermediate.

sn2_mechanism sub Nu- + R-LG ts [Nu---R---LG]δ- sub->ts Concerted prod Nu-R + LG- ts->prod

Caption: The SN2 reaction pathway with a pentacoordinate transition state.

experimental_workflow start Reaction of this compound kinetic Kinetic Studies start->kinetic stereo Stereochemical Analysis start->stereo conclusion Mechanism Elucidation kinetic->conclusion stereo->conclusion

Caption: A logical workflow for the experimental determination of the reaction mechanism.

References

The Tipping Point: A Comparative Analysis of Sulfonate Leaving Groups in Cyclopropylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of cyclopropane rings is a critical step in the synthesis of many biologically active molecules. The choice of leaving group in the cyclopropylation precursor is a crucial parameter that can significantly impact reaction efficiency, yield, and stereoselectivity. This guide provides an objective comparison of common sulfonate leaving groups—tosylate, mesylate, and nosylate—in the context of cyclopropylation, supported by experimental data to inform synthetic strategy.

The reactivity of a sulfonate leaving group is inversely proportional to the pKa of its corresponding sulfonic acid; a lower pKa indicates a stronger acid and a more stable conjugate base, which translates to a better leaving group. This stability arises from the ability of the sulfonate group to delocalize the negative charge through resonance and inductive effects. Electron-withdrawing groups on the sulfonate moiety enhance this effect, increasing the leaving group's ability. The generally accepted order of reactivity for common sulfonate leaving groups is Nosylate > Tosylate > Mesylate.

Performance in Diastereoselective Cyclopropylation of Activated Olefins

A recent study on the synthesis of spirocyclopropyloxindoles via a formal [2+1] annulation provided valuable data on the performance of different sulfonate esters as C1 synthons. The reaction involves the use of a sulfonate ester as a methylene donor precursor, which reacts with an activated olefin (an alkylidene oxindole) in the presence of a strong base. The efficiency of this transformation was found to be highly dependent on the nature of the sulfonate leaving group.

The following table summarizes the key quantitative data from this study, comparing the performance of methyl, tosyl, and nosyl sulfonates in the cyclopropylation of a representative alkylidene oxindole.

Leaving GroupSulfonate PrecursorReaction Time (h)Yield (%)Diastereomeric Ratio (d.r.)
Mesylate (OMs)Methyl methanesulfonate24655:1
Tosylate (OTs)Methyl p-toluenesulfonate12827:1
Nosylate (ONs)Methyl p-nitrobenzenesulfonate695>20:1

Key Observations:

  • Yield: The yield of the desired spirocyclopropyloxindole increases significantly with the enhanced leaving group ability of the sulfonate, with the nosylate group providing a near-quantitative yield.

  • Reaction Time: The reaction proceeds much faster with better leaving groups, with the nosylate-mediated reaction being four times faster than the mesylate-mediated one.

  • Diastereoselectivity: A dramatic improvement in diastereoselectivity is observed when moving from mesylate to tosylate, and further to nosylate, with the latter affording a nearly diastereomerically pure product. This suggests that the nature of the leaving group plays a crucial role in the stereochemical outcome of the cyclopropylation.

Logical Workflow: From Leaving Group Properties to Cyclopropylation Efficiency

The selection of an appropriate sulfonate leaving group is a critical decision in planning a cyclopropylation reaction. The following diagram illustrates the logical relationship between the intrinsic properties of the sulfonate leaving group and the resulting efficiency of the cyclopropylation reaction.

G LG_Ability Leaving Group Ability Rate Reaction Rate LG_Ability->Rate Yield Reaction Yield LG_Ability->Yield Selectivity Diastereoselectivity LG_Ability->Selectivity pKa pKa of Conjugate Acid pKa->LG_Ability Stability Anion Stability Stability->LG_Ability EWG Electron-Withdrawing Groups EWG->Stability caption Influence of Leaving Group Properties on Cyclopropylation

Caption: Relationship between sulfonate properties and reaction outcome.

Experimental Protocols

The following are representative experimental protocols for the cyclopropylation of an activated olefin using different sulfonate precursors.

General Procedure for the Synthesis of Spirocyclopropyloxindoles

To a solution of the alkylidene oxindole (0.2 mmol, 1.0 equiv.) in anhydrous THF (2.0 mL) under an argon atmosphere at 0 °C, was added sodium hydride (60% dispersion in mineral oil, 0.4 mmol, 2.0 equiv.). The resulting mixture was stirred at 0 °C for 30 minutes. The corresponding sulfonate ester (methyl methanesulfonate, methyl p-toluenesulfonate, or methyl p-nitrobenzenesulfonate) (0.3 mmol, 1.5 equiv.) was then added dropwise. The reaction mixture was stirred at room temperature and monitored by TLC. Upon completion, the reaction was quenched with saturated aqueous NH4Cl solution (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine (10 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired spirocyclopropyloxindole.

Characterization Data for the Product obtained using Methyl p-nitrobenzenesulfonate:

  • Appearance: White solid

  • Yield: 95%

  • Diastereomeric Ratio: >20:1 (determined by 1H NMR spectroscopy)

  • 1H NMR (400 MHz, CDCl3): δ 7.62 (d, J = 7.6 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.10 (t, J = 7.6 Hz, 1H), 6.91 (d, J = 7.6 Hz, 1H), 3.85 (s, 3H), 2.95 (dd, J = 9.2, 5.2 Hz, 1H), 2.21 (dd, J = 9.2, 7.6 Hz, 1H), 1.85 (ddd, J = 9.2, 7.6, 5.2 Hz, 1H).

  • 13C NMR (101 MHz, CDCl3): δ 176.5, 142.1, 129.8, 128.5, 124.3, 122.9, 109.8, 52.8, 35.2, 28.9, 15.6.

  • HRMS (ESI): m/z [M+H]+ calcd for C12H12NO2: 202.0863; found: 202.0861.

Validating the Purity of Butyl Cyclopropanesulfonate: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of Butyl cyclopropanesulfonate purity. We present hypothetical, yet realistic, experimental protocols and performance data to aid in method selection and implementation.

Introduction to this compound and Purity Validation

This compound is a sulfonate ester, a class of compounds often used as intermediates in organic synthesis. Due to their potential reactivity, it is crucial to quantify the purity of the main compound and identify any process-related impurities or degradation products. Both HPLC and GC-MS are powerful analytical techniques capable of separating and quantifying organic molecules, but they operate on different principles and are suited for different analytical challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, which lacks a strong UV chromophore, detection can be a challenge. Therefore, methods often employ indirect detection techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that separates volatile and semi-volatile compounds in the gas phase followed by detection using a mass spectrometer. It is particularly well-suited for the analysis of trace-level impurities. Alkyl sulfonates are frequently analyzed by GC-MS, especially in the context of identifying potential genotoxic impurities.[1][2][3]

Comparative Performance

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the need for high sensitivity, the nature of the sample matrix, and the availability of instrumentation.

ParameterHPLC with Indirect Photometric DetectionGC-MS
Limit of Detection (LOD) 0.1 - 1.0 ppm0.05 - 0.1 ppm[1]
Limit of Quantification (LOQ) 0.3 - 3.0 ppm0.15 - 0.3 ppm
**Linearity (R²) **> 0.999> 0.999
Precision (%RSD) < 2.0%< 5.0%
Selectivity GoodExcellent
Sample Volatility Not requiredRequired
Derivatization Not typically requiredNot typically required

Experimental Protocols

Below are detailed, hypothetical protocols for the analysis of this compound using HPLC and GC-MS.

HPLC Method with Indirect Photometric Detection

This method utilizes an ion-pairing reagent in the mobile phase to allow for the indirect UV detection of the non-chromophoric this compound.[4][5]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.5 mM N-methylpyridinium iodide.

  • Mobile Phase B: Acetonitrile with 0.5 mM N-methylpyridinium iodide.

  • Gradient: 70% A to 30% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile. Prepare working standards by serial dilution in the mobile phase.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile.

GC-MS Method

This method is designed for high sensitivity and selectivity, making it ideal for identifying and quantifying trace impurities.[2][6]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a 1.0 mg/mL stock solution of this compound in dichloromethane. Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of dichloromethane.

Visualizing the Workflow and Decision Process

To further clarify the experimental process and aid in method selection, the following diagrams are provided.

Analytical Workflow for Purity Validation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve hplc_inject Inject into HPLC dissolve->hplc_inject gcms_inject Inject into GC-MS dissolve->gcms_inject hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect Indirect UV Detection hplc_separate->hplc_detect integrate Peak Integration and Identification hplc_detect->integrate gcms_separate Separation on DB-5ms Column gcms_inject->gcms_separate gcms_detect Mass Spectrometric Detection gcms_separate->gcms_detect gcms_detect->integrate quantify Quantification of Purity and Impurities integrate->quantify report Generate Report quantify->report

Caption: General analytical workflow for purity validation by HPLC and GC-MS.

Method Selection Decision Tree start Analytical Goal q1 Trace Level Impurity Analysis Required? start->q1 q2 Analyte is Volatile/Semi-Volatile? q1->q2 No gcms Choose GC-MS q1->gcms Yes hplc Choose HPLC q2->hplc No q2->gcms Yes consider_derivatization Consider Derivatization for GC-MS gcms->consider_derivatization If needed

Caption: Decision tree for selecting between HPLC and GC-MS.

References

The Cyclopropyl Moiety in Synthesis: A Cost-Benefit Analysis of Butyl Cyclopropanesulfonate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a cyclopropane ring is a critical step in the synthesis of many biologically active molecules. This guide provides a comparative analysis of Butyl cyclopropanesulfonate against common alternative methods for cyclopropanation, offering insights into the cost-effectiveness and performance of each approach based on available experimental data.

The cyclopropane ring, a three-membered carbocycle, is a prevalent structural motif in a wide array of pharmaceuticals and natural products. Its unique conformational constraints and electronic properties often impart desirable pharmacological characteristics. Consequently, the efficient and cost-effective construction of this moiety is of significant interest in synthetic chemistry. While a direct cost-benefit analysis for the nascent reagent this compound is not yet extensively documented in peer-reviewed literature, this guide presents a comparative framework based on a plausible synthetic application: the cyclopropanation of an alkene, using styrene as a model substrate. This analysis considers the estimated cost of this compound, assuming its synthesis from commercially available precursors, and contrasts it with established cyclopropanation methodologies.

Hypothetical Application: Cyclopropanation of Styrene

For the purpose of this analysis, we will consider the hypothetical use of this compound as a reagent for the cyclopropanation of styrene to yield phenylcyclopropane. While specific experimental data for this reaction is unavailable, we will compare its projected cost-effectiveness against three well-established methods: the Simmons-Smith reaction, a Rhodium-catalyzed cyclopropanation, and the Corey-Chaykovsky reaction.

Comparative Analysis of Cyclopropanation Methods

The following tables provide a summary of the quantitative data for the different cyclopropanation methods. Costs are estimated based on commercially available reagent prices as of late 2025 and may vary depending on the supplier and purity.

Table 1: Reagent Cost Analysis for the Cyclopropanation of Styrene (10 mmol scale)

ReagentSupplier & Price (USD)Molecular Weight ( g/mol )Moles per 10 mmol StyreneCost per 10 mmol Reaction (USD)
This compound (Hypothetical)
Cyclopropanesulfonyl chlorideSigma-Aldrich: ~$10/g140.590.011~$1.55
n-ButanolSigma-Aldrich: ~$0.1/g74.120.011~$0.08
Simmons-Smith Reaction
DiiodomethaneSigma-Aldrich: ~$1.6/g267.840.012~$5.14
Zinc-Copper CoupleSigma-Aldrich: ~$1.5/g128.940.015~$2.90
Rhodium-Catalyzed Cyclopropanation
Ethyl diazoacetate (15% in toluene)Sigma-Aldrich: ~$1.3/mL114.100.011~$1.60
Rhodium(II) acetate dimerSigma-Aldrich: ~$350/250mg441.990.0001~$1.54
Corey-Chaykovsky Reaction
Trimethylsulfoxonium iodideSigma-Aldrich: ~$0.5/g220.070.011~$1.21
Sodium hydride (60% in oil)Sigma-Aldrich: ~$0.2/g24.000.011~$0.05

Table 2: Performance Comparison of Cyclopropanation Methods for Styrene

MethodTypical Yield (%)Reaction Time (h)Reaction Temperature (°C)Key AdvantagesKey Disadvantages
This compound (Hypothetical) N/AN/AN/APotentially a stable, easy-to-handle solid.Lack of established protocols and performance data.
Simmons-Smith Reaction ~7212-180 to RTHigh stereospecificity, good functional group tolerance.Stoichiometric zinc waste, cost of diiodomethane.
Rhodium-Catalyzed Cyclopropanation ~95460High yields, catalytic in expensive metal.Use of potentially explosive diazo compounds, cost of catalyst.
Corey-Chaykovsky Reaction ~852RTMilder conditions, readily available reagents.Formation of stoichiometric byproducts.

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

This protocol is based on the general esterification of sulfonyl chlorides with alcohols.

Reagents:

  • Cyclopropanesulfonyl chloride (1.1 eq)

  • n-Butanol (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of n-butanol in dichloromethane at 0 °C, add pyridine.

  • Slowly add cyclopropanesulfonyl chloride to the mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Simmons-Smith Cyclopropanation of Styrene

Reagents:

  • Styrene (1.0 eq)

  • Diiodomethane (1.2 eq)

  • Zinc-Copper couple (1.5 eq)

  • Anhydrous diethyl ether as solvent

Procedure:

  • Activate the zinc-copper couple according to standard procedures.

  • To a suspension of the activated zinc-copper couple in diethyl ether, add a solution of styrene and diiodomethane in diethyl ether.

  • Stir the mixture at room temperature for 12-18 hours.

  • Filter the reaction mixture and wash the solid with diethyl ether.

  • Wash the combined filtrate with a saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain phenylcyclopropane.

Rhodium-Catalyzed Cyclopropanation of Styrene

Reagents:

  • Styrene (1.0 eq)

  • Ethyl diazoacetate (1.1 eq, 15% solution in toluene)

  • Rhodium(II) acetate dimer (0.1 mol%)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of styrene and Rhodium(II) acetate dimer in dichloromethane at 60 °C, add the ethyl diazoacetate solution dropwise over 2 hours.

  • Stir the reaction mixture at 60 °C for an additional 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield ethyl 2-phenylcyclopropane-1-carboxylate.

Corey-Chaykovsky Reaction for Cyclopropanation of Styrene

Reagents:

  • Styrene (as an α,β-unsaturated ketone precursor, e.g., chalcone) (1.0 eq)

  • Trimethylsulfoxonium iodide (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil) (1.1 eq)

  • Dimethyl sulfoxide (DMSO) as solvent

Procedure:

  • To a suspension of sodium hydride in DMSO, add trimethylsulfoxonium iodide in portions.

  • Stir the mixture at room temperature for 30 minutes to form the ylide.

  • Add a solution of the α,β-unsaturated ketone (e.g., chalcone) in DMSO to the ylide solution.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Synthetic Workflows

Synthesis_Workflow cluster_BCS This compound Synthesis cluster_Styrene_Cyclopropanation Cyclopropanation of Styrene CSC Cyclopropanesulfonyl chloride BCS_Product Butyl cyclopropanesulfonate CSC->BCS_Product Esterification Butanol n-Butanol Butanol->BCS_Product Pyridine Pyridine Pyridine->BCS_Product Styrene Styrene Product Phenylcyclopropane Styrene->Product BCS_reagent Butyl cyclopropanesulfonate (Hypothetical) BCS_reagent->Product Hypothetical Cyclopropanation SS_reagents Diiodomethane, Zn-Cu SS_reagents->Product Simmons-Smith Rh_reagents Ethyl diazoacetate, Rh₂(OAc)₄ Rh_reagents->Product Rh-catalyzed CC_reagents Trimethylsulfoxonium iodide, NaH CC_reagents->Product Corey-Chaykovsky

Caption: A logical diagram illustrating the synthesis of this compound and its hypothetical application in the cyclopropanation of styrene, alongside alternative, established methods.

Concluding Remarks

Based on this preliminary analysis, this compound, if it can be synthesized efficiently, presents a potentially cost-competitive option for cyclopropanation, particularly when compared to the Simmons-Smith reaction, which utilizes the more expensive diiodomethane. The primary cost driver for the hypothetical this compound route is the starting material, cyclopropanesulfonyl chloride.

The Rhodium-catalyzed method, while appearing cost-effective on a per-reaction basis due to the catalytic nature of the expensive metal, requires the use of potentially hazardous diazo compounds, which may necessitate specialized handling procedures and add to the overall process cost and safety considerations. The Corey-Chaykovsky reaction offers a balance of moderate cost and good yield under mild conditions.

For this compound to become a viable and attractive alternative, future research must focus on establishing its efficacy in various cyclopropanation reactions, optimizing reaction conditions to achieve high yields, and developing a scalable and economical synthesis for the reagent itself. Until such data becomes available, established methods like the Simmons-Smith, Rhodium-catalyzed, and Corey-Chaykovsky reactions will remain the go-to choices for the synthesis of cyclopropane-containing molecules, with the selection depending on the specific substrate, desired stereochemistry, and cost constraints of the project.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl cyclopropanesulfonate
Reactant of Route 2
Butyl cyclopropanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.